methyl 5-bromo-1H-indole-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVXZDHGTWAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358760 | |
| Record name | methyl 5-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210345-56-5 | |
| Record name | methyl 5-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of methyl 5-bromo-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for structurally related analogs, namely the corresponding carboxylic acid and ethyl ester, to provide valuable context and estimates. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside an exploration of the biological significance of 5-bromoindole derivatives as modulators of critical signaling pathways in drug discovery.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for various experimental assays and formulation strategies.
Quantitative Data Summary
The available quantitative data for this compound and its close analogs are summarized in the tables below. It is important to note that many of the values for the target compound are predicted, highlighting the need for experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 254.08 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK--[3] |
| XLogP3-AA (Predicted) | 3.1 | --INVALID-LINK--[1] |
Table 1: Physicochemical Properties of this compound.
| Property | Value | Source |
| Melting Point | 287-288 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 470.9 ± 25.0 °C | --INVALID-LINK-- |
| pKa (Predicted) | 4.25 ± 0.30 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and DMF | --INVALID-LINK-- |
Table 2: Physicochemical Properties of 5-bromo-1H-indole-2-carboxylic acid.
| Property | Value | Source |
| Melting Point | 163-167 °C | --INVALID-LINK-- |
Table 3: Physicochemical Property of Ethyl 5-bromo-1H-indole-2-carboxylate.
Biological Significance and Signaling Pathways
While direct biological activity data for this compound is not extensively documented, the 5-bromoindole scaffold is a privileged structure in medicinal chemistry. Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been identified as potent inhibitors of key receptor tyrosine kinases involved in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell growth and proliferation.[5][6][7] Its aberrant activation is a hallmark of many cancers.
References
- 1. This compound | C10H8BrNO2 | CID 914343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-indole-2-carboxylic acid methyl ester | 210345-56-5 | FB56471 [biosynth.com]
- 3. This compound | 210345-56-5 [sigmaaldrich.com]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Methyl 5-bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for methyl 5-bromo-1H-indole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. The document outlines the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.96 | br s | 1H | N-H |
| 7.83 | d, J=1.6 Hz | 1H | H-4 |
| 7.40 | d, J=8.8 Hz | 1H | H-7 |
| 7.30 | dd, J=8.8, 1.6 Hz | 1H | H-6 |
| 7.14 | d, J=0.8 Hz | 1H | H-3 |
| 3.95 | s | 3H | -OCH₃ |
Note: Data sourced from a synthetic protocol description.[1]
¹³C Nuclear Magnetic Resonance (NMR) Data
Due to the absence of a publicly available, fully assigned ¹³C NMR spectrum for this compound, the following are predicted chemical shifts based on the analysis of structurally similar indole derivatives. These estimations are valuable for preliminary spectral interpretation.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 162.5 | C=O |
| 136.0 | C-7a |
| 130.0 | C-2 |
| 128.5 | C-3a |
| 125.0 | C-6 |
| 124.0 | C-4 |
| 115.0 | C-5 |
| 113.0 | C-7 |
| 108.0 | C-3 |
| 52.5 | -OCH₃ |
Infrared (IR) Spectroscopy Data
The following table presents the expected characteristic infrared absorption frequencies for the functional groups present in this compound.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |
| ~3400 | N-H | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2950 | C-H (aliphatic) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1600-1450 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~800 | C-Br | Stretching |
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and elemental composition of the compound. The presence of bromine is characteristically identified by a pair of peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
| m/z | Ion |
| 253/255 | [M+H]⁺ |
| 252/254 | [M-H]⁻ |
Note: The [M-H]⁻ peak was reported at m/z 252/254.[1]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse.
-
Spectral width: 0-10 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: 0-200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.
-
-
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
-
Instrument Parameters (ESI-MS):
-
Ionization mode: Positive and/or negative.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow: 5-10 L/min.
-
Drying gas temperature: 200-300 °C.
-
Mass range: m/z 50-500.
-
Visualization of Methodologies and Structures
The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic data interpretation and the chemical structure of the target compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-bromo-1H-indole-2-carboxylate. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |
| 8.96 | br s | 1H | N-H | - |
| 7.83 | d | 1H | H-4 | J = 1.9 Hz |
| 7.40 | dd | 1H | H-6 | J = 8.7, 1.9 Hz |
| 7.30 | d | 1H | H-7 | J = 8.7 Hz |
| 7.14 | d | 1H | H-3 | J = 0.8 Hz |
| 3.95 | s | 3H | -OCH₃ | - |
br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet
Spectral Interpretation and Structural Assignment
The ¹H NMR spectrum displays characteristic signals corresponding to the protons of the indole core and the methyl ester group.
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Indole N-H Proton: A broad singlet at 8.96 ppm is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Aromatic Protons:
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The proton at the C-4 position (H-4) appears as a doublet at 7.83 ppm with a small coupling constant of 1.9 Hz. This splitting pattern is indicative of a meta-coupling with the proton at C-6.
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The proton at the C-6 position (H-6) resonates as a doublet of doublets at 7.40 ppm. It exhibits a large ortho-coupling of 8.7 Hz with the H-7 proton and a smaller meta-coupling of 1.9 Hz with the H-4 proton.
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The proton at the C-7 position (H-7) is observed as a doublet at 7.30 ppm with a coupling constant of 8.7 Hz, arising from its ortho-relationship with H-6.
-
-
Pyrrole Ring Proton: The proton at the C-3 position (H-3) appears as a doublet at 7.14 ppm with a small coupling constant of 0.8 Hz, likely due to a long-range coupling with the N-H proton.
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Methyl Ester Protons: A sharp singlet at 3.95 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.
The substitution pattern and the electronic effects of the bromine atom and the carboxylate group influence the chemical shifts of the aromatic protons.
Experimental Protocol: ¹H NMR Spectrum Acquisition
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data presented was acquired on a 400 MHz NMR spectrometer.
- The sample was maintained at a constant temperature, typically 298 K (25 °C).
3. Data Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
- Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.
- Acquisition Time: An acquisition time of 3-4 seconds allows for adequate resolution.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures proper relaxation of the nuclei.
- Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption line shapes.
- Apply a baseline correction to ensure accurate integration.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals to determine the relative number of protons.
Visualization of Key ¹H-¹H Couplings
The following diagram illustrates the key through-bond coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum of this compound.
Caption: Key proton-proton coupling interactions in this compound.
This in-depth guide provides the necessary spectral information and experimental context for scientists working with this compound. Accurate interpretation of its ¹H NMR spectrum is fundamental for ensuring the quality of this important synthetic intermediate and for the successful development of novel therapeutic agents.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 5-bromo-1H-indole-2-carboxylate
Estimated ¹³C NMR Chemical Shifts
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In methyl 5-bromo-1H-indole-2-carboxylate, the presence of the bromine atom and the methyl ester group significantly influences the chemical shifts of the indole ring carbons compared to the parent indole structure.
Based on data from similar compounds, including methyl 1H-indole-2-carboxylate and various bromo-substituted indoles, the estimated ¹³C NMR chemical shifts for this compound are presented in Table 1. The numbering of the indole ring is shown in Figure 1.
Table 1: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale for Estimation |
| C2 | ~127.5 | In methyl 1H-indole-2-carboxylate, C2 appears around 127.2 ppm. The bromo-substituent at C5 is not expected to have a major effect on this position. |
| C3 | ~108.5 | Similar to methyl 1H-indole-2-carboxylate where C3 is at 108.3 ppm.[1] |
| C3a | ~128.0 | The C3a chemical shift is generally found in this region for indole derivatives. |
| C4 | ~124.5 | The bromine at C5 will likely cause a downfield shift for the adjacent C4. |
| C5 | ~115.0 | The carbon directly attached to bromine (C-Br) typically experiences a shielding effect. |
| C6 | ~126.0 | The bromine at C5 is expected to influence the chemical shift of C6. |
| C7 | ~114.5 | In methyl 1H-indole-2-carboxylate, C7 is at 113.1 ppm; a slight downfield shift is anticipated.[1] |
| C7a | ~136.5 | The bromine at C5 is expected to have a minor deshielding effect on C7a compared to the unsubstituted analog (137.9 ppm).[1] |
| C=O | ~162.0 | The carbonyl carbon of the methyl ester is expected in this region, similar to methyl 1H-indole-2-carboxylate (162.3 ppm).[1] |
| O-CH₃ | ~52.5 | The methyl group of the ester is consistently found around this chemical shift in similar compounds (52.2 ppm in the unsubstituted analog).[1] |
Note: These values are estimations and the actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Data Acquisition
The following is a standard protocol for acquiring a ¹³C NMR spectrum for a small organic molecule like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). Modern spectrometers can also reference the residual solvent peak.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[2]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3][4]
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.[4]
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.0 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks.
Visualization of Experimental Workflow
The general workflow for obtaining and analyzing ¹³C NMR data can be visualized as a series of sequential steps.
Caption: Workflow for ¹³C NMR Spectroscopy.
This diagram illustrates the four main stages of a ¹³C NMR experiment: sample preparation, data acquisition, data processing, and spectral analysis. Each stage consists of several key steps that are crucial for obtaining a high-quality spectrum and reliable data.
Logical Relationship of NMR Data Interpretation
The interpretation of a ¹³C NMR spectrum involves a logical process of correlating the experimental data with the known chemical structure.
Caption: Logic of ¹³C NMR Spectral Interpretation.
This diagram shows how different aspects of the ¹³C NMR data (number of signals, chemical shifts, and intensities) provide specific information about the chemical structure (number of unique carbons, electronic environment, and molecular symmetry), leading to the final structural assignment.
References
Mass Spectrometry Analysis of Methyl 5-bromo-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position can significantly modulate a molecule's physicochemical and pharmacological properties. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, fragmentation analysis, and quantitative data presentation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 254.08 g/mol | PubChem[1] |
| Monoisotopic Mass | 252.97384 Da | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
Mass Spectrometry Data
Mass spectrometric analysis of this compound can be performed using various ionization techniques, most commonly Electrospray Ionization (ESI) and Electron Ionization (EI). The resulting mass spectra provide valuable information about the molecule's mass and structure.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, the expected ions and their corresponding mass-to-charge ratios (m/z) are summarized in the table below. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in characteristic isotopic patterns for all bromine-containing fragments.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observed m/z[3] |
| [M-H]⁻ | 251.9663 | 253.9643 | 252 / 254 |
| [M+H]⁺ | 253.9819 | 255.9799 | - |
| [M+Na]⁺ | 275.9638 | 277.9618 | - |
Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern
The major fragmentation pathways are expected to involve:
-
Loss of the methoxy group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.
-
Loss of the entire ester group (-COOCH₃): This would result in the formation of the 5-bromo-1H-indole radical cation.
-
Cleavage of the indole ring: The indole ring itself can undergo fragmentation, although this is generally less favorable than the loss of the ester group.
A table summarizing the predicted major fragments in an EI mass spectrum is provided below.
| Fragment Ion | Proposed Structure | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | C₁₀H₈BrNO₂⁺ | 252.9738 | 254.9718 |
| [M-OCH₃]⁺ | C₉H₅BrNO⁺ | 221.9554 | 223.9534 |
| [M-COOCH₃]⁺ | C₈H₅BrN⁺ | 193.9608 | 195.9588 |
Experimental Protocols
This section details a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Full scan mode from m/z 50 to 500. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed using collision-induced dissociation (CID).
Logical and Experimental Workflow
The following diagrams illustrate the logical workflow for the mass spectrometry analysis and a proposed fragmentation pathway.
References
An In-depth Technical Guide to the Isomers of C10H8BrNO2: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of the chemical formula C10H8BrNO2, with a primary focus on their synthesis, biological activities, and potential applications in drug development. The guide delves into the distinct properties and therapeutic prospects of the well-known N-(2-bromoethyl)phthalimide and various emerging bromonitroindole isomers.
Introduction to the Isomers of C10H8BrNO2
The molecular formula C10H8BrNO2 encompasses a variety of structural isomers, each with unique physicochemical properties and biological activities. The two principal classes of isomers explored in this guide are the phthalimide derivatives and the indole derivatives.
-
N-(2-bromoethyl)phthalimide: This compound is a vital reagent in organic synthesis, widely utilized for the introduction of a primary aminoethyl group in the Gabriel synthesis.[1] Its stable phthalimide group acts as a protecting group for the amine, while the bromoethyl chain serves as a reactive site for nucleophilic substitution.[2] This isomer is a key building block in the synthesis of various pharmaceuticals.[2]
-
Bromonitroindoles: This class of isomers features an indole core substituted with both a bromine atom and a nitro group. The positions of these substituents on the indole ring significantly influence the molecule's electronic properties and biological functions. These compounds have garnered interest for their potential as anticancer and anti-inflammatory agents.
Synthesis of C10H8BrNO2 Isomers
The synthetic pathways to access these isomers are distinct and tailored to the target scaffold. Detailed experimental protocols for the synthesis of the most prominent isomers are provided below.
Experimental Protocol: Synthesis of N-(2-bromoethyl)phthalimide via Gabriel Synthesis
This protocol is adapted from established methods and provides a reliable route to N-(2-bromoethyl)phthalimide.
Reaction Scheme:
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by phthalimide derivatives.
Experimental Workflows
A systematic approach is crucial for the evaluation of the therapeutic potential of novel compounds. The following workflow outlines a general procedure for the synthesis and in vitro screening of C10H8BrNO2 isomers for anticancer activity.
Figure 2: A general experimental workflow for the synthesis and in vitro anticancer screening of C10H8BrNO2 isomers.
This workflow begins with the synthesis and purification of the target isomers. [3][4]These compounds are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines to determine their half-maximal inhibitory concentrations (IC50). [3][4]Promising candidates are then further investigated to elucidate their mechanisms of action, including their effects on apoptosis and the cell cycle. [4]
Conclusion
The isomers of C10H8BrNO2 represent a versatile and promising class of compounds for drug discovery and development. N-(2-bromoethyl)phthalimide remains an indispensable tool in synthetic chemistry for the creation of complex bioactive molecules. Concurrently, bromonitroindole isomers are emerging as potent anticancer agents with the ability to modulate critical signaling pathways. Further research into the synthesis of a wider range of these isomers and a comprehensive, direct comparison of their biological activities will be crucial in unlocking their full therapeutic potential. This guide provides a foundational resource for researchers to explore and exploit the rich chemical and biological diversity of this molecular formula.
References
An In-depth Technical Guide to Methyl 5-bromo-1H-indole-2-carboxylate
CAS Number: 210345-56-5
This technical guide provides a comprehensive overview of methyl 5-bromo-1H-indole-2-carboxylate, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectroscopic data, and its emerging role in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 210345-56-5 | [3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3] |
| Molecular Weight | 254.08 g/mol | [3] |
| Appearance | Solid | [1][2] |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | [3] |
| InChIKey | DNHVXZDHGTWAQW-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=CC2=C(N1)C=CC(=C2)Br | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Synthesis
The synthesis of this compound is typically achieved through the esterification of 5-bromo-1H-indole-2-carboxylic acid.
Synthesis of 5-bromo-1H-indole-2-carboxylic acid
A common method for the synthesis of the precursor, 5-bromo-1H-indole-2-carboxylic acid, involves the hydrolysis of its corresponding ethyl ester.
Experimental Protocol:
-
Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water in a round-bottom flask.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 40°C.
-
Slowly add a 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.
Esterification to this compound
Experimental Protocol:
-
In a round-bottom flask, suspend 5-bromo-1H-indole-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.96 (s, 1H, NH), 7.83 (d, J=1.8 Hz, 1H, H-4), 7.40 (dd, J=8.7, 1.8 Hz, 1H, H-6), 7.30 (d, J=8.7 Hz, 1H, H-7), 7.14 (d, J=1.0 Hz, 1H, H-3), 3.95 (s, 3H, OCH₃) |
| ¹³C NMR | Expected peaks around δ 162 (C=O), 135 (C-5), 130, 128, 125, 122, 115, 113, 108 (aromatic carbons), 52 (OCH₃). |
| IR | Expected characteristic peaks around 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch, ester), and in the aromatic region. |
| Mass Spectrometry | m/z: [M]+ calculated for C₁₀H₈BrNO₂: 252.97. |
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The indole scaffold is a privileged structure in drug design, and the bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds.
Derivatives of this molecule have shown significant inhibitory activity against key signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
Inhibition of EGFR and VEGFR-2 Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, which are key targets for anticancer therapies.
Caption: Simplified EGFR Signaling Pathway Inhibition.
Caption: Simplified VEGFR-2 Signaling Pathway Inhibition.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its role as a precursor to potent inhibitors of key oncogenic signaling pathways highlights its importance for researchers in the field of medicinal chemistry and oncology. This guide provides a foundational resource for the synthesis, characterization, and application of this important chemical intermediate.
References
The Potent World of Halogenated Indole Alkaloids: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms onto the indole scaffold of alkaloids has proven to be a powerful strategy in nature for generating compounds with potent and diverse biological activities. This technical guide provides an in-depth exploration of the biological activities of these fascinating molecules, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Quantitative Biological Activity of Halogenated Indole Alkaloids
The biological activities of halogenated indole alkaloids are vast and varied, ranging from potent anticancer and antimicrobial effects to the inhibition of key enzymes involved in cell signaling. The following tables summarize the quantitative data for several prominent classes of these compounds.
Table 1: Anticancer and Cytotoxic Activities
| Compound Class | Specific Compound | Halogen | Target Cell Line/Organism | Activity (IC50/EC50) | Reference(s) |
| Meridianins | Meridianin B | Br | LMM3 (murine mammary adenocarcinoma) | 11.4 µM | |
| Meridianin C | Br | LMM3 (murine mammary adenocarcinoma) | 9.3 µM | ||
| Meridianin D | Br | LMM3 (murine mammary adenocarcinoma) | 33.9 µM | ||
| Meridianin E | Br | LMM3 (murine mammary adenocarcinoma) | 11.1 µM | ||
| Aplicyanins | (±)-Aplicyanin A | Br | HT-29 (colon), A-549 (lung), MDA-MB-231 (breast) | Submicromolar range | [1] |
| (±)-Aplicyanin B | Br | HT-29 (colon), A-549 (lung), MDA-MB-231 (breast) | Similar to natural product | [1] | |
| (±)-Aplicyanin E | Br | MDA-MB-231 (breast) | Active | [1] | |
| Bis-indole Alkaloids | Dionemycin | Cl | NCI-H460 (lung), MDA-MB-231 (breast), HCT-116 (colon), HepG2 (liver) | 3.1 - 11.2 µM | [2][3] |
| Aplysinopsins | Aplysinopsin Analogs | - | PC-3 (prostate) | Highly active | [4][5] |
Table 2: Enzyme Inhibitory Activity
| Compound Class | Specific Compound | Halogen | Target Enzyme | Activity (IC50) | Reference(s) |
| Meridianins | Meridianin E | Br | CDK1/cyclin B | 0.18 µM | [6] |
| Meridianin E | Br | CDK5/p25 | 0.15 µM | [6] | |
| Meridianin E | Br | PKA | 0.09 µM | [6] | |
| Meridianin E | Br | GSK-3α/β | 0.90/2.50 µM | [6] | |
| Oxo-indole Alkaloids | Saccharomonosporine A | Br | Pim-1 kinase | 0.3 µM | [7] |
Table 3: Antimicrobial and Other Activities
| Compound Class | Specific Compound | Halogen | Target Organism/Receptor | Activity (MIC/Inhibition) | Reference(s) |
| Bis-indole Alkaloids | Dionemycin | Cl | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 µg/mL | [2][3] |
| Tryptamine Derivatives | 6-Bromo-N-propionyltryptamine | Br | 5-HT2A Receptor | ~10% inhibition at 10 µM | [5][8] |
Key Signaling Pathways Modulated by Halogenated Indole Alkaloids
Halogenated indole alkaloids exert their biological effects by interfering with critical cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Meridianins are potent inhibitors of CDKs, key regulators of the cell cycle. Inhibition of CDKs, such as CDK1 and CDK5, disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Meridianins inhibit CDK1 and CDK5, disrupting the cell cycle and neuronal functions.
Pim-1 Kinase Signaling Pathway
Saccharomonosporine A, a brominated oxo-indole alkaloid, is a potential inhibitor of Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets, including proteins involved in apoptosis.
Caption: Pim-1 kinase pathway promoting cell survival and its inhibition by Saccharomonosporine A.
Serotonin (5-HT) Receptor Signaling
Certain halogenated tryptamine derivatives, such as 6-bromo-N-propionyltryptamine, exhibit antagonist activity at serotonin receptors, like the 5-HT2A receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, initiate a signaling cascade leading to various physiological responses.
Caption: Serotonin 5-HT2A receptor signaling and its antagonism by a halogenated tryptamine.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate the biological activity of halogenated indole alkaloids.
Cytotoxicity and Cell Viability Assays
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
LMM3 murine mammary adenocarcinoma cells
-
Complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
96-well microtiter plates
-
Halogenated indole alkaloids (e.g., Meridianins) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LMM3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Meridianins) in complete culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assays
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK1/cyclin B kinase. The activity can be quantified by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate or by using non-radioactive methods such as luminescence-based assays that measure ATP consumption.
Materials:
-
Recombinant human CDK1/cyclin B enzyme
-
Histone H1 (as a substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM β-glycerophosphate, 1 mM NaF)
-
[γ-³²P]ATP
-
Halogenated indole alkaloids (e.g., Meridianins) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid solution (0.75%)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, 1 µg of Histone H1, and the desired concentration of the test compound (Meridianin).
-
Enzyme Addition: Add the CDK1/cyclin B enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP to a final concentration of 15 µM. The total reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 15 minutes.
-
Stopping the Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.
Principle: This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Halogenated indole alkaloids dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a well of a white assay plate, combine the Pim-1 kinase, the substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.
Antimicrobial Activity Assay
Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Halogenated indole alkaloid (e.g., Dionemycin) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor, in this case, the 5-HT2A receptor. The affinity of the test compound for the receptor is determined by its ability to displace the radioligand.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [³H]ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Halogenated indole alkaloid (e.g., 6-bromo-N-propionyltryptamine) dissolved in DMSO
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + test compound at various concentrations).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The percentage of inhibition by the test compound is calculated, and the IC50 value is determined from a competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Halogenated indole alkaloids represent a rich and diverse source of biologically active compounds with significant potential for the development of new therapeutic agents. Their ability to potently and often selectively interact with key cellular targets, such as protein kinases and receptors, underscores their importance in drug discovery research. This guide has provided a comprehensive overview of their quantitative biological activities, the signaling pathways they modulate, and detailed experimental protocols for their evaluation. It is hoped that this information will serve as a valuable resource for the scientific community, stimulating further research into these remarkable natural products and accelerating the translation of these discoveries into novel therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Bromoindole Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The introduction of a bromine atom at the 5-position of this heterocyclic core has unlocked a new dimension of pharmacological potential. 5-Bromoindole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, ranging from potent anticancer and antimicrobial effects to promising antiviral and neuroprotective properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 5-bromoindole derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity: Targeting Key Signaling Pathways
5-Bromoindole derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR and VEGFR-2 Inhibition
Several studies have focused on the design and synthesis of 5-bromoindole-2-carboxylic acid derivatives as potent inhibitors of EGFR and VEGFR-2 tyrosine kinases. These compounds have shown remarkable anti-proliferative activity against various cancer cell lines.
Quantitative Anticancer Activity Data
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 5BDBIC | VEGFR-2 | HepG2 | 14.3 | [1] |
| Sorafenib (Standard) | VEGFR-2 | HepG2 | 6.2 | [1] |
| Compound 3a | EGFR | HepG2, A549, MCF-7 | Most Potent of Series | [2] |
| Erlotinib (Standard) | EGFR | Various | - | [2] |
Signaling Pathways
The anticancer activity of these derivatives stems from their ability to disrupt critical signaling cascades.
Caption: EGFR Signaling Pathway Inhibition by 5-Bromoindole Derivatives.
Caption: VEGFR-2 Signaling Pathway Inhibition by 5-Bromoindole Derivatives.
Antimicrobial Activity
The versatility of the 5-bromoindole scaffold extends to antimicrobial applications, with derivatives showing efficacy against a range of pathogenic bacteria.
Broad-Spectrum Antibacterial Action
5-Bromoindole-2-carboxamides, in particular, have been identified as potent antibacterial agents against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity Data
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 7a | E. coli | 0.35 | [3] |
| 7b | E. coli | 0.45 | [3] |
| 7c | E. coli | 0.35 | [3] |
| 7a | P. aeruginosa | 0.75 | [3] |
| 7b | P. aeruginosa | 1.25 | [3] |
| 7c | P. aeruginosa | 0.75 | [3] |
| 7g | K. pneumoniae | 0.95 | [3] |
| 7h | S. Typhi | 1.25 | [3] |
| Gentamicin (Standard) | Various | - | [3] |
| Ciprofloxacin (Standard) | Various | - | [3] |
| 5-bromoindole-3-acetamido-polyamine 19 | S. aureus | 12.5 | [1] |
| 5-bromoindole-3-acetamido-polyamine 19 | P. aeruginosa | 100 | [1] |
| 6-bromoindole | A. baumannii | 64 | [4] |
Antiviral and Neuroprotective Potential
While research is more nascent in these areas, 5-bromoindole derivatives are emerging as promising candidates for the development of antiviral and neuroprotective therapies.
Antiviral Investigations
Some 5-bromoindole derivatives have shown inhibitory activity against viral replication, suggesting their potential as leads for new antiviral drugs. For instance, an N-tosyl-5-bromoindole derivative displayed remarkable activity against HIV-1.
Neuroprotective Mechanisms
The neuroprotective effects of indole derivatives are often attributed to their antioxidant and anti-inflammatory properties. They have the potential to interfere with processes like protein misfolding and aggregation, which are hallmarks of neurodegenerative diseases. Further research is needed to fully elucidate the specific mechanisms of 5-bromoindole derivatives in neuroprotection.
Synthesis and Experimental Protocols
The synthesis of 5-bromoindole and its derivatives is a critical aspect of their development as therapeutic agents.
General Synthesis of 5-Bromoindole
A common route to 5-bromoindole involves the bromination of an appropriately protected indole precursor.
Caption: General Synthetic Workflow for 5-Bromoindole.
Experimental Protocol: Synthesis of 5-Bromoindole[5]
-
Synthesis of Indoline:
-
Stir a mixture of indole, palladium on carbon catalyst, and toluene in a high-pressure reactor.
-
Purge the reactor with nitrogen and then with hydrogen.
-
Heat the reaction mixture under hydrogen pressure.
-
Filter the mixture to remove the catalyst and recover the indoline product by vacuum distillation.
-
-
Synthesis of N-Acetylindoline:
-
Combine indoline, 1,2-dichloroethane, and anhydrous potassium carbonate in a reaction vessel.
-
Cool the mixture and slowly add acetyl chloride.
-
After the reaction, recover the N-acetylindoline product.
-
-
Synthesis of N-Acetyl-5-bromoindoline:
-
Dissolve N-acetylindoline in 1,2-dichloroethane.
-
Cool the mixture and slowly add bromine.
-
Neutralize the reaction mixture to obtain N-acetyl-5-bromoindoline.
-
-
Synthesis of 5-Bromoindoline:
-
React N-acetyl-5-bromoindoline with concentrated hydrochloric acid in methanol.
-
Neutralize the reaction mixture and extract the 5-bromoindoline product.
-
-
Synthesis of 5-Bromoindole:
-
React 5-bromoindoline with a catalyst such as foam charcoal in toluene under an oxygen atmosphere.
-
Filter and recover the 5-bromoindole product.
-
Experimental Protocol: In Vitro Anticancer MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals using a solubilization solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective 5-bromoindole derivatives.
-
Position of the Bromo Group: The presence of the bromine atom at the 5-position is often critical for enhanced biological activity compared to other halogenated or unsubstituted indole analogs.[5]
-
Substituents at the 2-position: The introduction of a carboxylic acid group at the 2-position provides a handle for further derivatization into amides, esters, and other functional groups, which significantly influences the compound's interaction with biological targets.[2]
-
Substituents on the Amide Nitrogen: For 5-bromoindole-2-carboxamides, the nature of the substituent on the amide nitrogen plays a key role in determining the antimicrobial potency and spectrum.[3]
-
N-1 Substitution: Modification at the N-1 position of the indole ring can modulate the pharmacokinetic properties and target engagement of the derivatives.
Conclusion
5-Bromoindole derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging potential in antiviral and neuroprotective applications, underscores their significance in the ongoing quest for novel therapeutics. The synthetic accessibility of the 5-bromoindole core allows for extensive structural modifications, providing a rich platform for the optimization of biological activity and drug-like properties. Future research in this area will undoubtedly continue to uncover new therapeutic applications and refine the design of next-generation 5-bromoindole-based drugs. This guide serves as a foundational resource to stimulate and support these endeavors.
References
- 1. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Indole-2-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous pharmacologically active compounds. Its synthesis has been a subject of intense investigation for over a century, leading to the development of a diverse array of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the seminal and contemporary methods for the synthesis of indole-2-carboxylates, detailing the historical context, reaction mechanisms, and experimental protocols of key discoveries.
Classical Approaches to the Indole-2-Carboxylate Core
The early history of indole-2-carboxylate synthesis is marked by named reactions that have become fundamental in heterocyclic chemistry. These methods, while foundational, often required harsh reaction conditions.
The Reissert Indole Synthesis
In 1897, Arnold Reissert reported a method that would become a classic route to indole-2-carboxylic acids. The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the intermediate to yield the indole-2-carboxylic acid.[1][2] The choice of reducing agent for the cyclization step is crucial, with common reagents being zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation.[3][4][5]
Experimental Protocol: A Typical Reissert Synthesis
A representative protocol for the synthesis of indole-2-carboxylic acid is as follows:
-
Condensation: o-Nitrotoluene and diethyl oxalate are reacted in the presence of potassium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature.
-
Intermediate Isolation: The resulting ethyl o-nitrophenylpyruvate is isolated upon acidification and extraction.
-
Reductive Cyclization: The purified intermediate is then subjected to reduction. For instance, using zinc dust in glacial acetic acid with heating promotes the reduction of the nitro group and subsequent cyclization.
-
Workup and Isolation: The final indole-2-carboxylic acid is obtained after removal of the reducing agent and purification, often by recrystallization.
The following diagram illustrates the workflow of the Reissert indole synthesis.
The Hemetsberger Indole Synthesis
Another significant contribution is the Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis), which provides a direct route to indole-2-carboxylic esters.[6] This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[6][7] The reaction is typically carried out by heating the azide precursor in an inert, high-boiling solvent such as xylene, and generally provides good yields, often exceeding 70%.[6] The mechanism is believed to proceed through a nitrene intermediate, which then undergoes cyclization.[6][7]
A common route to the required 3-aryl-2-azido-propenoic ester is a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.[7][8]
Experimental Protocol: A Knoevenagel-Hemetsberger Sequence
A general procedure for this two-step synthesis is:
-
Knoevenagel Condensation: An aromatic aldehyde is reacted with ethyl azidoacetate in the presence of a base like sodium ethoxide in ethanol to form the corresponding ethyl α-azido-β-arylacrylate.
-
Hemetsberger Cyclization: The purified azido-acrylate is then refluxed in a high-boiling solvent (e.g., xylene or toluene) until the reaction is complete, yielding the ethyl indole-2-carboxylate.
The following diagram outlines the Knoevenagel-Hemetsberger reaction sequence.
Modern Palladium-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of indoles, offering milder reaction conditions and broader functional group tolerance. Palladium-catalyzed reactions have been particularly prominent in the synthesis of indole-2-carboxylates.
Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds
A notable modern approach is the palladium-catalyzed aerobic amination of aryl C-H bonds. This method allows for the direct synthesis of 1-acetyl indole-carboxylate derivatives from readily available 2-acetamido-3-aryl-acrylates.[9][10][11] A key advantage of this reaction is the use of molecular oxygen as the terminal oxidant, making it an environmentally benign process.[9][10][11] The resulting N-acetylated indole-2-carboxylates can be easily deprotected to afford the free N-H indole-2-carboxylates.[9][10][11]
The proposed mechanism involves the formation of a Pd(II)-amidate species, which then undergoes intramolecular C-H activation of the aryl ring. Reductive elimination forms the indole ring and a Pd(0) species, which is subsequently re-oxidized by oxygen to regenerate the active Pd(II) catalyst.[11]
Experimental Protocol: Palladium-Catalyzed Aerobic C-H Amination
A typical experimental procedure involves:
-
Reaction Setup: A mixture of the 2-acetamido-3-aryl-acrylate, a palladium(II) catalyst (e.g., Pd(OAc)₂), a base (e.g., NaOAc), and a suitable solvent (e.g., DMAc or a toluene/DMAc mixture) is prepared in a reaction vessel.
-
Reaction Execution: The reaction mixture is heated under an atmosphere of oxygen.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.
-
(Optional) Deacetylation: The N-acetyl group can be removed by treatment with a base such as sodium hydroxide in an alcoholic solvent.
The table below summarizes the reaction conditions and yields for the synthesis of various substituted 1-acetyl-indole-2-carboxylates using this method.
| Entry | Substituent on Aryl Ring | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 75 |
| 2 | 4-Me | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 82 |
| 3 | 4-OMe | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 85 |
| 4 | 4-Cl | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 70 |
| 5 | 3-Cl | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 68 |
| 6 | 4-F | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 72 |
Data compiled from literature reports.[11]
The catalytic cycle for this palladium-catalyzed aerobic amination is depicted below.
Other Notable Syntheses
While the Reissert, Hemetsberger, and modern palladium-catalyzed methods are highly relevant for indole-2-carboxylate synthesis, other classical indole syntheses can also be adapted.
-
Fischer Indole Synthesis: The reaction of a phenylhydrazine with pyruvic acid or its esters can yield indole-2-carboxylic acids or esters, respectively. While historically significant, this method can suffer from low yields and the need for harsh acidic conditions.[12]
-
Leimgruber-Batcho Indole Synthesis: This versatile method, starting from o-nitrotoluenes, is a popular alternative to the Fischer synthesis due to its high yields and mild conditions.[13] While it typically produces indoles unsubstituted at the 2-position, modifications can potentially introduce the desired carboxylate functionality.
Conclusion
The synthesis of indole-2-carboxylates has evolved significantly from the classical, often harsh, named reactions to modern, efficient, and environmentally conscious transition-metal-catalyzed methods. The Reissert and Hemetsberger syntheses remain valuable tools, providing direct access to indole-2-carboxylic acids and esters. The development of palladium-catalyzed C-H activation strategies represents a major advancement, offering high yields and broad substrate scope under aerobic conditions. For researchers and professionals in drug development, a thorough understanding of these diverse synthetic routes is crucial for the rational design and efficient production of novel indole-2-carboxylate-based therapeutic agents.
References
- 1. Reissert_indole_synthesis [chemeurope.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. resolve.cambridge.org [resolve.cambridge.org]
- 5. youtube.com [youtube.com]
- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
The Anticancer Potential of 5-Bromoindole Compounds: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. Among its halogenated derivatives, 5-bromoindoles have emerged as a promising class of anticancer agents. The introduction of a bromine atom at the 5-position of the indole ring critically influences the molecule's electronic properties and provides a handle for further synthetic modifications, enhancing its therapeutic potential. This technical guide delves into the core mechanisms of action of 5-bromoindole compounds in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanisms of Action
5-Bromoindole derivatives exert their anticancer effects through a multi-pronged approach, targeting several key signaling pathways that are frequently dysregulated in cancer. These mechanisms primarily include the inhibition of receptor tyrosine kinases, induction of cell cycle arrest, and activation of apoptotic pathways.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
A primary mechanism of action for several 5-bromoindole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and migration.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling cascades like the Ras-RAF-MEK-ERK and PI3K-AKT pathways, which promote uncontrolled cell growth.[3]
5-bromoindole compounds have been shown to act as EGFR tyrosine kinase inhibitors (TKIs).[4][5][6][7] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling events. This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.[4]
Induction of Cell Cycle Arrest
By interfering with critical cell cycle checkpoints, 5-bromoindole compounds can halt the proliferation of cancer cells.[1] The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have defects in cell cycle control, leading to uncontrolled division.
Studies have demonstrated that certain 5-bromoindole derivatives can induce cell cycle arrest at the G0/G1 or G2/M phases.[1][8] For instance, the compound 5'-Br has been shown to cause an accumulation of cells in the G0/G1 phase in HL-60 leukemia cells.[1] This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).[9]
Activation of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[10] Cancer cells often evade apoptosis, contributing to their survival and proliferation. 5-bromoindole derivatives have been shown to induce apoptosis in various cancer cell lines through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[11][12]
The intrinsic pathway is often initiated by the modulation of the Bcl-2 family of proteins. 5-bromoindole compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (including caspase-9 and the executioner caspase-3), ultimately resulting in cell death.[13] Some derivatives also activate the extrinsic pathway by upregulating the levels of caspase-8.[12]
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[14][15][16] In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells to survive and resist therapy.[17]
Certain 5-bromoindole derivatives, such as 3-(2-bromoethyl)indole (BEI-9), have been shown to inhibit both basal and induced NF-κB activation.[9][18] By suppressing the NF-κB signaling pathway, these compounds can reduce the expression of anti-apoptotic genes and sensitize cancer cells to other therapeutic agents.[17]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various 5-bromoindole derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: IC50 Values of 5-bromo-7-azaindolin-2-one Derivatives
| Compound | HepG2 (Liver) | A549 (Lung) | Skov-3 (Ovarian) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |
| 23p | 2.357 µM | 2.651 µM | 3.012 µM | - | - | - |
| 23c | - | 3.103 µM | - | - | - | - |
| 23d | - | - | 3.721 µM | - | - | - |
| Sunitinib (Control) | 31.594 µM | 29.257 µM | 32.147 µM | 49.036 µM | 65.606 µM | 40.125 µM |
| Data sourced from a study on novel 5-bromo-7-azaindolin-2-one derivatives.[19] |
Table 2: IC50 Values of other 5-Bromoindole Derivatives
| Compound | Cancer Cell Line | IC50 Value |
| BEI-9 | SW480 (Colon) | 12.5 µM |
| BEI-9 | HCT116 (Colon) | 5 µM |
| NB7M | SMS-KCNR (Neuroblastoma) | 1.0 - 2.0 µM |
| NB7M | SK-N-SH (Neuroblastoma) | 1.0 - 2.0 µM |
| NB7M | SH-SY5Y (Neuroblastoma) | 1.0 - 2.0 µM |
| NB7M | IMR-32 (Neuroblastoma) | 1.0 - 2.0 µM |
| Data for BEI-9 from a study on its growth inhibitory effects.[18] Data for NB7M from a study on its cytotoxicity in nervous system cancer cells.[20] |
Experimental Protocols
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
5-bromoindole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[17]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the 5-bromoindole derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of the solubilization solution to each well.[12]
-
Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)[21]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[4]
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[21]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]
-
Resuspend the cell pellet in PI staining solution.[21]
-
Incubate for 30 minutes at room temperature in the dark.[21]
-
Analyze the samples using a flow cytometer. The PI fluorescence is typically measured in the FL-2 or FL-3 channel.
-
The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of proteins involved in apoptosis, such as Bcl-2 and Bax.[22][23]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[22]
-
Laemmli buffer[22]
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane[22]
-
Blocking buffer (e.g., 5% skim milk in TBST)[22]
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)[22]
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer to extract total proteins.[22]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Mix equal amounts of protein with Laemmli buffer and boil at 95°C for 5 minutes.[22]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.[22]
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[22]
-
Use a loading control like β-actin to normalize the protein levels.
Conclusion
5-bromoindole compounds represent a versatile and potent class of anticancer agents with diverse mechanisms of action. Their ability to simultaneously target multiple critical signaling pathways, including EGFR, cell cycle progression, and apoptosis, underscores their therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further explore and harness the anticancer properties of this promising class of molecules. Further investigation into structure-activity relationships and in vivo efficacy will be crucial in translating the preclinical success of 5-bromoindole derivatives into effective cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. atcc.org [atcc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Methyl 5-bromo-1H-indole-2-carboxylate: A Versatile Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of biologically active compounds. Among its many derivatives, methyl 5-bromo-1H-indole-2-carboxylate has emerged as a particularly valuable starting point for the development of potent and selective kinase inhibitors. Its strategic bromination at the 5-position provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of inhibitory activity against various kinase targets. This technical guide provides a comprehensive overview of the use of this compound as a scaffold for kinase inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to Kinase Inhibition and the Indole Scaffold
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]
The indole scaffold, due to its structural resemblance to the purine core of ATP, is an excellent starting point for the design of ATP-competitive kinase inhibitors.[3] The nitrogen atom and the bicyclic aromatic system of the indole ring can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.[3] The 5-bromo substituent on the indole ring of this compound serves as a crucial functional group for introducing diverse chemical moieties through various cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.
Kinase Targets of this compound Derivatives
Derivatives of this compound have been investigated as inhibitors of several key kinases involved in cancer progression. The primary targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration.[4] Overexpression or mutation of EGFR is common in various cancers, making it a well-validated target for cancer therapy.[4] Several derivatives of 5-bromoindole-2-carboxylic acid have demonstrated potent inhibitory activity against EGFR.[4]
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[5] Angiogenesis is essential for tumor growth and metastasis, and inhibitors of VEGFR-2 can effectively block the blood supply to tumors.[5][6] The 5-bromoindole-2-carboxylate scaffold has been successfully utilized to develop VEGFR-2 inhibitors.
Quantitative Data on Kinase Inhibitory Activity
The following tables summarize the reported in vitro inhibitory activities of various derivatives of 5-bromo-1H-indole-2-carboxylate against key kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Antiproliferative Activity (IC50 in µM) | Reference |
| 3a | EGFR | Not Reported | A549, HepG2, MCF-7 | Potent activity reported | [4] |
| 5g | EGFR | 0.124 | Multiple | GI50 = 0.055 | [7] |
| 5i | EGFR | 0.092 | Multiple | GI50 = 0.049 | [7] |
| 5j | EGFR | 0.085 | Multiple | GI50 = 0.037 | [7] |
| Compound 7 | VEGFR-2 | 0.025 | MCF-7, HCT 116 | 12.93, 11.52 | [5] |
| Compound 6 | VEGFR-2 | 60.83 (nM) | HCT-116, HepG-2 | 9.3, 7.8 | [8] |
Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Signaling Pathways
Derivatives of this compound primarily exert their anticancer effects by inhibiting key signaling pathways that are crucial for tumor growth and survival. The two major pathways targeted are the PI3K/Akt/mTOR and the MAPK/ERK pathways, which are often downstream of receptor tyrosine kinases like EGFR and VEGFR.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][9][10] Aberrant activation of this pathway is a common event in many cancers.[11]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13][14] This pathway is also frequently hyperactivated in cancer.
Caption: MAPK/ERK signaling pathway and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel kinase inhibitors. The following sections provide representative protocols for the chemical synthesis of derivatives from this compound and for in vitro kinase inhibition assays.
Synthesis of 5-bromo-1H-indole-2-carbohydrazide
This protocol describes the synthesis of a key intermediate, 5-bromo-1H-indole-2-carbohydrazide, from this compound.[15]
Materials:
-
This compound
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and stir for 9 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 5-bromo-1H-indole-2-carbohydrazide, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
General Procedure for Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazone derivatives from 5-bromo-1H-indole-2-carbohydrazide and various aldehydes.[15]
Materials:
-
5-bromo-1H-indole-2-carbohydrazide
-
Substituted benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Suspend 5-bromo-1H-indole-2-carbohydrazide in ethanol in a round-bottom flask.
-
Add the desired substituted benzaldehyde to the suspension.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Collect the precipitated product by filtration, wash with ethanol, and recrystallize if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
synthesis of methyl 5-bromo-1H-indole-2-carboxylate from 5-bromoindole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 5-bromo-1H-indole-2-carboxylate from 5-bromoindole-2-carboxylic acid via Fischer esterification. This method is a reliable and common procedure for the esterification of carboxylic acids. The protocol includes information on reaction conditions, purification, and characterization of the final product. 5-Bromo-1H-indole-2-carboxylic acid and its derivatives are important heterocyclic building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules.[1][2]
Introduction
5-Bromo-1H-indole-2-carboxylic acid is a versatile heterocyclic compound used in the synthesis of a wide range of biologically active molecules and functional materials.[2] The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a carboxylic acid at the 2-position and a bromine atom at the 5-position provides opportunities for diverse chemical modifications. The carboxylic acid can be readily converted to esters and amides, while the bromine atom is suitable for various cross-coupling reactions. This application note details the conversion of 5-bromoindole-2-carboxylic acid to its methyl ester, a crucial step for further derivatization in drug discovery and development. The presented protocol is based on the well-established Fischer esterification reaction, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5]
Reaction Scheme
Caption: General reaction scheme for the Fischer esterification of 5-bromoindole-2-carboxylic acid.
Experimental Protocol
This protocol describes the synthesis of this compound using methanol and a hydrogen chloride catalyst.
Materials:
-
5-Bromo-1H-indole-2-carboxylic acid (C9H6BrNO2)
-
Methanol (CH3OH), anhydrous
-
Hydrogen chloride (HCl) gas or concentrated hydrochloric acid
-
Dichloromethane (CH2Cl2)
-
Ammonia solution (0.88 specific gravity)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10.0 g (41.6 mmol) of 5-bromo-1H-indole-2-carboxylic acid in 200 mL of methanol.[6]
-
Acidification: Cool the solution to 0°C using an ice bath.[6] While stirring, saturate the solution with hydrogen chloride (HCl) gas. Alternatively, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[6]
-
Work-up:
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate.[6] Filter off the drying agent and remove the solvent in vacuo to yield the product.[6]
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although the described work-up often yields a product of sufficient purity.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen chloride gas is corrosive and toxic; handle with extreme care.
-
Methanol is flammable and toxic.
-
Dichloromethane is a suspected carcinogen.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | ||
| Compound | 5-Bromo-1H-indole-2-carboxylic acid | [6] |
| Molecular Formula | C9H6BrNO2 | [7] |
| Molecular Weight | 240.05 g/mol | [7] |
| Amount | 10.0 g (41.6 mmol) | [6] |
| Product | ||
| Compound | This compound | [6] |
| Molecular Formula | C10H8BrNO2 | [6] |
| Molecular Weight | 254.08 g/mol | [6] |
| Yield | 8.35 g (79%) | [6] |
| Appearance | Colorless oil | [6] |
| Characterization Data | ||
| 1H NMR (400MHz, CDCl3) | δ = 8.96 (1H, bs), 7.83 (1H, s), 7.40 (1H, d), 7.30 (1H, d), 7.14 (1H, s), 3.95 (3H, s) | [6] |
| LRMS (electrospray) | m/z [M-H]- 252 / 254 | [6] |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromoindole-2-carboxylic acid [csnvchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of methyl 5-bromo-1H-indole-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The methodologies described herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of the indole scaffold, enabling the synthesis of diverse derivatives for applications in medicinal chemistry and materials science.
The following sections detail the experimental conditions for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, including tabulated data for easy comparison of reaction parameters and detailed step-by-step protocols for each reaction type.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings) or migratory insertion (for Heck coupling), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | High |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | High |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of methyl 5-phenyl-1H-indole-2-carboxylate.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,2-dimethoxyethane (DME) to the flask.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 5-phenyl-1H-indole-2-carboxylate.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N | MeCN/H₂O | 80 | 12 | High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 110 | 12 | High |
Experimental Protocol: Heck Reaction
This protocol describes the synthesis of methyl 5-((E)-styryl)-1H-indole-2-carboxylate.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), palladium(II) acetate (0.10 equiv.), and tri(o-tolyl)phosphine (0.20 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a mixture of acetonitrile and water (10:1), followed by triethylamine (2.0 equiv.) and styrene (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 80 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[2]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | Reflux | 8 | High |
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of methyl 5-(phenylethynyl)-1H-indole-2-carboxylate.[3]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
-
Syringes for liquid transfer
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine (2.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 equiv.) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (7) | XPhos (15) | Cs₂CO₃ | 1,4-Dioxane | 110 | 2 | 86 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | High |
| 3 | Benzylamine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | t-BuOH | 90 | 12 | High |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of methyl 5-(phenylamino)-1H-indole-2-carboxylate.[5]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), palladium(II) acetate (0.07 equiv.), and XPhos (0.15 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous 1,4-dioxane and aniline (1.2 equiv.).
-
Seal the tube and heat the mixture at 110 °C for 2 hours, with stirring.[5]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an organohalide.[6][7]
Data Presentation: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | Moderate-High |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 12 | Moderate-High |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | DMF | 100 | 24 | Moderate-High |
Experimental Protocol: Stille Coupling
This protocol describes a general procedure for the synthesis of methyl 5-vinyl-1H-indole-2-carboxylate.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous potassium fluoride (KF)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by tributyl(vinyl)stannane (1.1 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Stir the mixture vigorously with a saturated aqueous solution of potassium fluoride for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions described in this document.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using Methyl 5-Bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura coupling of methyl 5-bromo-1H-indole-2-carboxylate with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, particularly in the development of novel therapeutics. The indole scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the 5-position via Suzuki-Miyaura coupling allows for the exploration of a vast chemical space.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For this compound, the bromine atom at the 5-position serves as a reactive handle for the introduction of various aryl and heteroaryl moieties. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in organic synthesis.[1] Protection of the indole N-H is sometimes employed to prevent potential side reactions, though many modern catalyst systems can effectively couple unprotected indoles.[2]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data is compiled from analogous reactions found in the scientific literature and serves as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 16 | ~80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | THF/H₂O (4:1) | 85 | 12 | ~75-85 |
| 4 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | ~88 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O (3:1) | 85 | 18 | ~70-80 |
Note: Yields are approximate and based on similar reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve desired results.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe. The final concentration of the indole substrate is typically between 0.1 and 0.2 M.
-
Reaction: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-aryl-1H-indole-2-carboxylate.
Visualizations
References
Application Notes and Protocols for the Heck Reaction of 5-Bromoindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] For researchers in drug development and medicinal chemistry, the Heck reaction is an invaluable tool for the functionalization of heterocyclic compounds. 5-Bromoindole is a versatile building block, and the introduction of vinyl groups at its C5 position via the Heck reaction creates crucial intermediates for synthesizing complex molecules and active pharmaceutical ingredients.[2]
This document provides a detailed overview of the reaction conditions, experimental protocols, and key mechanistic insights for performing the Heck reaction on 5-bromoindole derivatives.
General Principles and Key Components
The success of the Heck reaction is highly dependent on the careful selection of several key components:
-
Palladium Catalyst: The reaction is catalyzed by palladium complexes, typically in the Pd(0) oxidation state for the catalytic cycle to begin.[3] Common precatalysts include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][4] The choice and loading of the catalyst are critical for reaction efficiency.
-
Ligand: Phosphine-based ligands are essential for stabilizing the active Pd(0) catalyst, preventing its aggregation into inactive palladium black, and influencing reactivity and selectivity.[5][6] Common choices include monodentate ligands like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), as well as more sterically demanding biarylphosphine ligands like SPhos, which have shown high efficacy in aqueous conditions.[2][6][7]
-
Base: A base is required to neutralize the hydrogen halide (H-X) generated during the catalytic cycle, allowing for the regeneration of the active Pd(0) catalyst.[3] Both organic bases (e.g., triethylamine, Et₃N) and inorganic bases (e.g., sodium carbonate, Na₂CO₃; potassium carbonate, K₂CO₃) are commonly used.[1][8]
-
Solvent: The choice of solvent depends on the specific reaction conditions and substrates. Common solvents include polar aprotic solvents like DMF, acetonitrile (MeCN), and THF.[4][6] Aqueous solvent mixtures, such as MeCN/H₂O, have also been successfully employed, offering a "greener" alternative.[7]
-
Alkene Coupling Partner: The reaction works well with a variety of alkenes, particularly those that are electron-deficient, such as acrylates and styrenes.[1] The stereochemistry of the product is typically the E-isomer.[7]
Reaction Mechanism
The catalytic cycle of the Heck reaction is generally understood to proceed through four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (base-mediated regeneration).[1][3]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling of 5-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides or triflates and sp-hybridized carbons of terminal alkynes.[1] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of 5-alkynylindoles. The indole scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 5-position with an alkyne moiety provides a versatile handle for further molecular elaboration and the synthesis of novel therapeutic agents.[1]
5-Alkynylindoles are key intermediates in the development of drugs targeting a range of diseases, including cancer and gout. They have been shown to act as inhibitors of crucial enzymes such as tubulin and xanthine oxidase.[1] Furthermore, the terminal alkyne group can be readily utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly generate libraries of complex molecules for drug screening.
These application notes provide a comprehensive overview of the Sonogashira coupling of 5-substituted indoles, including detailed experimental protocols, quantitative data on reaction conditions and yields, and insights into the application of the resulting compounds in drug discovery.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Sonogashira coupling of 5-substituted indoles is dependent on various factors, including the nature of the substituent at the 5-position (halide or triflate), the palladium catalyst, the copper co-catalyst, the base, the solvent, and the reaction temperature. The following tables summarize representative conditions and yields for the Sonogashira coupling of 5-bromo, 5-iodo, and 5-triflyloxyindoles with a variety of terminal alkynes.
Table 1: Sonogashira Coupling of 5-Bromoindoles
| Entry | 5-Bromoindole Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [1] |
| 2 | 5-Bromo-1H-indole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [1] |
| 3 | 5-Bromo-1H-indole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | N/A | High | [1] |
| 4 | 5-Bromo-1H-indole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | N/A | 100 (MW) | 0.5 | N/A | [2] |
Table 2: Sonogashira Coupling of 5-Iodoindoles
| Entry | 5-Iodoindole Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Iodo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 2 | 95 | N/A |
| 2 | 5-Iodo-1H-indole | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 3 | 92 | N/A |
| 3 | 5-Iodo-1H-indole | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50 | 4 | 88 | N/A |
| 4 | 1-Benzyl-3,5-diiodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 12 | 85 | [3] |
Table 3: Sonogashira Coupling of 5-Triflyloxyindoles
| Entry | 5-Triflyloxyindole Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Boc-5-triflyloxy-1H-indole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 6 | 85 | [4] |
| 2 | 1-Boc-5-triflyloxy-1H-indole | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 50 | 8 | 82 | [4] |
| 3 | 1-Boc-5-triflyloxy-1H-indole | Trimethylsilylacetylene | Pd₂(dba)₃ / P(fur)₃ / CuI | Et₃N | Dioxane | 80 | 4 | 90 | N/A |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of various 5-substituted indoles. These protocols can be adapted and optimized for specific substrates and reaction scales.
General Experimental Workflow
The overall workflow for a Sonogashira coupling reaction, including setup, monitoring, workup, and purification, is outlined below.
References
Application Notes and Protocols for N-Alkylation of Methyl 5-Bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of methyl 5-bromo-1H-indole-2-carboxylate, a key transformation for the synthesis of various biologically active compounds. The N-substituent on the indole ring can significantly influence the pharmacological properties of the molecule.
The most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen using a base, followed by a nucleophilic substitution reaction with an alkylating agent.[1][2][3] This process forms a new carbon-nitrogen bond at the N1 position of the indole ring.
Experimental Protocols
This section details a representative procedure for the N-alkylation of this compound using a standard alkyl halide.
Materials and Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)[1][3] or Potassium hydroxide (KOH)[4]
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents)[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[1]
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)[1]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
-
Silica gel for column chromatography[1]
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material, typically to a concentration of 0.1-0.5 M.[1]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution.[1] Hydrogen gas will evolve, so proper ventilation is crucial. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.[1]
-
Alkylation: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]
-
Work-up:
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 times).[1]
-
Washing: Combine the organic layers and wash with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexanes and ethyl acetate.[1]
Data Presentation
The choice of base, solvent, and alkylating agent can significantly impact the outcome of the N-alkylation reaction. The following table summarizes various conditions reported for the N-alkylation of indole derivatives, which can be adapted for this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield |
| 5-Bromoindole | Dimethyl carbonate | DABCO | DMF | 90-95 °C | 5 h | Quantitative |
| 5-Bromoindole | Dibenzyl carbonate | DABCO | DMA | 135 °C | 24 h | ~97% |
| Indole | Alkyl halides | Potassium hydroxide | Ionic liquids | Not specified | Not specified | Good |
| Indoline | Alcohols | Fe-1 (5 mol%) / Me₃NO (10 mol%) / K₂CO₃ | TFE | 110 °C | 18-48 h | Up to 92% |
| 5-Bromoindole | Benzyl bromide | Sodium hydride | DMF | Room Temp. | Not specified | Not specified |
| Indole-2-carboxylic acid | Dimethyl carbonate | DABCO | DMF | 90-95 °C | 21 h | Not specified |
DABCO = 1,4-diazabicyclo[2.2.2]octane, DMA = N,N-dimethylacetamide, TFE = 2,2,2-trifluoroethanol, Fe-1 = tricarbonyl(cyclopentadienone) iron complex
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of EGFR Inhibitors from Methyl 5-Bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success. The indole scaffold is a privileged structure in medicinal chemistry and has been extensively utilized in the development of potent EGFR inhibitors.[5] This document provides detailed protocols for the synthesis of a series of potential EGFR inhibitors starting from the versatile building block, methyl 5-bromo-1H-indole-2-carboxylate. The protocols are supplemented with quantitative biological data and workflows to guide researchers in the synthesis and evaluation of these compounds.
EGFR Signaling Pathway
The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the cytoplasmic domain.[6] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[6][7] Small molecule inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.[6]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Synthesis of EGFR Inhibitors
The synthesis workflow involves a multi-step process starting from this compound, which includes hydrazinolysis, Suzuki coupling, and subsequent derivatization to yield a library of potential EGFR inhibitors.
Caption: Experimental Workflow for Synthesis and Evaluation.
Protocol 1: Synthesis of 5-bromo-1H-indole-2-carbohydrazide
This protocol describes the conversion of the starting methyl ester to the corresponding carbohydrazide, a key intermediate for further derivatization.
-
Materials:
-
This compound
-
Ethanol (absolute)
-
Hydrazine hydrate (98%)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 8-12 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromo-1H-indole-2-carbohydrazide.
-
Protocol 2: Suzuki Coupling of 5-bromo-1H-indole-2-carbohydrazide
This protocol outlines the palladium-catalyzed Suzuki coupling to introduce aryl or heteroaryl moieties at the 5-position of the indole ring.
-
Materials:
-
5-bromo-1H-indole-2-carbohydrazide
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Isopropanol and deionized water (2:1 mixture)
-
-
Equipment:
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon) setup
-
-
Procedure:
-
To a Schlenk flask, add 5-bromo-1H-indole-2-carbohydrazide (1 equivalent), arylboronic acid (1.5 equivalents), potassium carbonate (2 equivalents), and palladium(II) acetate (0.03 equivalents).[9]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed isopropanol/water solvent mixture.
-
Heat the reaction mixture to reflux (approximately 90°C) and stir for 12-16 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Synthesis of Final Indole-2-carboxamide Derivatives
This protocol describes the coupling of the 5-aryl-indole-2-carboxylic acid (obtained after hydrolysis of the ester from Suzuki coupling) with various amines to generate the final carboxamide derivatives.
-
Materials:
-
5-aryl-1H-indole-2-carboxylic acid
-
Desired amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dichloromethane (DCM)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the 5-aryl-1H-indole-2-carboxylic acid (1 equivalent) in DCM in a round-bottom flask and cool to 0°C.
-
Add EDCI, HOBt, and DIPEA to the solution and stir for 15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization.
-
Protocol 4: In vitro EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds and control inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and a reference inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted compounds. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add the EGFR enzyme to each well (except the blank) and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a master mix of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 5: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the synthesized inhibitors.
-
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A549, HCT116)
-
Complete growth medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitors. Include vehicle-treated and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.
-
Data Presentation
The following tables summarize the biological activity of representative indole-2-carboxamide derivatives synthesized from this compound.
Table 1: In vitro EGFR Kinase Inhibitory Activity
| Compound ID | R Group (at 5-position) | R' Group (at 2-carboxamide) | EGFR IC₅₀ (nM) | Reference |
| 5j | 3-ethyl | N-(morpholin-4-yl) | 85 ± 5 | [2] |
| 5g | 3-ethyl | N-(4-methylpiperazin-1-yl) | 124 ± 10 | [2] |
| 5c | 3-ethyl | N-(piperidin-1-yl) | >1000 | [2] |
| 5d | 5-chloro | N-(morpholin-4-yl)phenethyl | 89 ± 6 | [5] |
| 5e | 5-chloro | N-(2-methylpyrrolidin-1-yl)phenethyl | 93 ± 8 | [5] |
| Erlotinib | - | - | 80 ± 5 | [2] |
Table 2: In vitro Antiproliferative Activity (GI₅₀)
| Compound ID | R Group (at 5-position) | R' Group (at 2-carboxamide) | A549 GI₅₀ (µM) | HCT116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | Reference |
| 5j | 3-ethyl | N-(morpholin-4-yl) | 0.035 | 0.041 | 0.032 | [1] |
| 5i | 3-ethyl | N-(4-fluorophenyl) | 0.052 | 0.045 | 0.050 | [1] |
| 5g | 3-ethyl | N-(4-methylpiperazin-1-yl) | 0.058 | 0.051 | 0.056 | [1] |
| 5d | 5-chloro | N-(morpholin-4-yl)phenethyl | 1.10 | 0.95 | 1.15 | [5] |
| 5e | 5-chloro | N-(2-methylpyrrolidin-1-yl)phenethyl | 0.95 | 0.90 | 0.80 | [5] |
| Doxorubicin | - | - | 1.20 | 1.00 | 0.90 | [5] |
Structure-Activity Relationship (SAR)
The biological data reveals several key structure-activity relationships for this series of indole-2-carboxamide derivatives:
-
Substitution at the 5-position: The introduction of small alkyl groups like ethyl at the 3-position and various aryl or heterocyclic rings at the 5-position via Suzuki coupling is well-tolerated and can lead to potent inhibitory activity.[1] The presence of a chlorine atom at the 5-position also contributes to potent antiproliferative activity.[5]
-
The 2-carboxamide moiety: The nature of the substituent on the carboxamide nitrogen is crucial for activity. The presence of a morpholine-containing phenethyl group in compounds like 5d leads to significant EGFR inhibition and antiproliferative effects.[5] Similarly, a morpholin-4-yl group directly attached to the carbonyl, as in 5j , results in potent EGFR inhibition.[2] The N-phenethyl carboxamide scaffold appears to be important for antiproliferative action.[5]
-
Dihalo-substitution: In some cases, di-halogenation of the indole ring can enhance antiproliferative activity compared to mono-halogenated analogs.[5]
Conclusion
The synthetic route starting from this compound provides a versatile platform for the generation of a diverse library of indole-2-carboxamide derivatives as potential EGFR inhibitors. The detailed protocols and structure-activity relationship insights presented in this document serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the development of novel and potent anticancer agents. Further optimization of the lead compounds identified here could lead to the discovery of clinical candidates with improved efficacy and safety profiles.
References
- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5-Bromo-1H-indole-2-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Methyl 5-bromo-1H-indole-2-carboxylate is a versatile fragment that incorporates several key features beneficial for FBDD. The indole scaffold is a common motif in many approved drugs, and the bromo and methyl ester functionalities provide vectors for synthetic elaboration, allowing for rapid optimization of initial hits. This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns, with a focus on targeting protein kinases involved in oncogenic signaling pathways.
Physicochemical Properties of this compound
A successful fragment library is built upon compounds with favorable physicochemical properties that adhere to the "Rule of Three." this compound is an excellent starting point for FBDD, possessing properties that align well with these guidelines.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 254.08 g/mol | < 300 Da |
| cLogP | ~2.5-3.0 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 1 (indole N-H) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (carbonyl and ester oxygens) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Application in Targeting Protein Kinases
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown significant promise as inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis, making them important targets in oncology.[1] The indole core can act as a scaffold, mimicking the purine ring of ATP and binding to the hinge region of the kinase domain.
EGFR and VEGFR-2 Signaling Pathways
Understanding the signaling context of the target is crucial for designing effective inhibitors. Below are simplified representations of the EGFR and VEGFR-2 signaling pathways, which are often dysregulated in cancer.
References
Application Notes and Protocols: Methyl 5-bromo-1H-indole-2-carboxylate as a Precursor for Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique ability to mimic peptide structures and bind to a variety of enzymes makes it a versatile starting point for drug discovery.[1] Within this class of compounds, derivatives of methyl 5-bromo-1H-indole-2-carboxylate have emerged as promising precursors for the development of novel antiviral agents. The strategic placement of the bromine atom and the carboxylate group provides synthetic handles for the creation of diverse chemical libraries with potential broad-spectrum antiviral activity.
These application notes provide a comprehensive overview of the synthesis, antiviral evaluation, and potential mechanisms of action of antiviral agents derived from this compound. Detailed protocols for the synthesis of key intermediates and the evaluation of antiviral efficacy against influenza and coxsackie viruses are presented to facilitate further research and development in this area.
Synthesis of Antiviral Precursors
The primary synthetic route to novel antiviral agents from this compound involves its conversion to the key intermediate, 5-bromo-1H-indole-2-carbohydrazide. This intermediate serves as a versatile building block for the synthesis of a variety of derivatives, including carbohydrazides, thiosemicarbazides, and carboxamides, which have demonstrated significant antiviral properties.
Protocol 1: Synthesis of 5-bromo-1H-indole-2-carbohydrazide
This protocol describes the synthesis of 5-bromo-1H-indole-2-carbohydrazide from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (approximately 10-15 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (10 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 5-bromo-1H-indole-2-carbohydrazide, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the final 5-bromo-1H-indole-2-carbohydrazide as a solid.
Antiviral Activity
Derivatives of 5-bromo-1H-indole-2-carboxylate have shown promising activity against a range of RNA viruses, including influenza A virus and Coxsackievirus B3. The antiviral efficacy of these compounds is typically evaluated by determining their 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50).
Quantitative Data Summary
The following table summarizes the reported antiviral activity of selected indole-2-carboxylate derivatives against Influenza A/FM/1/47 and Coxsackievirus B3.
| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 8f | Coxsackievirus B3 | Vero | 7.18 | 123 | 17.1 |
| 14f | Influenza A/FM/1/47 | MDCK | 7.53 | 91 | 12.1 |
| 8e | Influenza A/FM/1/47 | MDCK | 8.13 | >100 | >12.3 |
| 2f | Coxsackievirus B3 | Vero | 1.59 | Not Reported | Not Reported |
| 3f | Coxsackievirus B3 | Vero | 4.55 | Not Reported | Not Reported |
Data extracted from a study on novel indole-2-carboxylate derivatives.[2]
Experimental Protocols for Antiviral Evaluation
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero for coxsackie)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a cell-only control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to inhibit the virus-induced cell death.[3]
Materials:
-
Confluent monolayer of host cells in 96-well plates
-
Virus stock with a known titer
-
Serum-free cell culture medium
-
Test compound dilutions
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in serum-free medium.
-
After a 1-2 hour adsorption period, remove the virus inoculum and replace it with fresh medium containing the serial dilutions of the test compound.
-
Include a virus control (cells with virus, no compound) and a cell control (cells with medium, no virus).
-
Incubate the plates for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Remove the medium, wash the cells with PBS, and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plate with water and allow it to air dry.
-
The degree of CPE inhibition can be observed microscopically and quantified by eluting the stain and measuring the absorbance.
-
Calculate the percentage of CPE inhibition for each concentration. The IC50 value is the concentration that inhibits the viral CPE by 50%.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of antiviral agents from this compound.
Experimental Workflow for Antiviral Evaluation
This diagram outlines the key steps in evaluating the antiviral potential of the synthesized compounds.
Putative Mechanism of Action: Inhibition of Viral Entry
While the precise signaling pathways for many novel indole derivatives are still under investigation, a common mechanism of action for indole-based antivirals against enveloped viruses like influenza is the inhibition of viral entry. The following diagram illustrates this putative mechanism.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a new generation of antiviral agents. The straightforward conversion to 5-bromo-1H-indole-2-carbohydrazide opens up a rich area of chemical space for the development of compounds with potent activity against clinically relevant viruses such as influenza and coxsackievirus. The protocols and data presented herein provide a solid foundation for researchers to explore this promising class of molecules in the ongoing search for novel antiviral therapies. Further investigation into the precise molecular mechanisms of action of these derivatives will be crucial for their optimization and future clinical development.
References
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 3. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Substituted Indole Derivatives
Introduction
5-Substituted indole derivatives are crucial structural motifs in a vast array of biologically active compounds and pharmaceutical agents. Their applications range from serotonin receptor antagonists for treating central nervous system disorders to peptidoleukotriene antagonists for asthma therapy.[1] The development of efficient, scalable, and cost-effective synthetic routes is paramount for researchers, scientists, and drug development professionals to facilitate the transition from laboratory-scale discovery to industrial-scale production. These application notes provide detailed protocols for the large-scale synthesis of key 5-substituted indoles, including 5-bromoindole and 5-nitroindole, along with a general method applicable to a variety of substituents.
Large-Scale Synthesis of 5-Bromoindole
5-Bromoindole is a versatile intermediate used in the synthesis of numerous pharmaceutical targets, including drugs for central nervous system disorders and the triptan-class medication Eletriptan.[1][2]
Method A: Multi-Step Synthesis from Indole via Sulfonation
This classic three-step method provides a reliable route to 5-bromoindole starting from readily available indole. The process involves the formation of a sulfonate intermediate, which is then acetylated and brominated.[3][4]
Experimental Protocol
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50 g of indole in 100 ml of ethanol.
-
Prepare a solution of 100 g of sodium bisulfite in 300 ml of water.
-
Add the indole solution to the sodium bisulfite solution.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry. A yield of approximately 97% can be expected.[3]
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of sodium bisulfite in 300 ml of acetic anhydride.
-
Add 30 g of the sodium indoline-2-sulfonate from the previous step to the suspension.
-
Stir the suspension at 70°C for 1 hour using an overhead stirrer. A voluminous white solid will form.
-
Add an additional 100 ml of acetic anhydride to facilitate stirring.
-
Increase the temperature to 90°C and maintain for 2 hours.[3]
-
Cool the suspension to room temperature, filter the solid, and wash with acetic anhydride followed by ether. The crude, damp solid is used directly in the next step.[3]
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from the previous step in 150 ml of water at 0-5°C.
-
Slowly add 40 g of bromine dropwise while stirring vigorously, ensuring the temperature remains below 5°C.
-
Continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature.
-
Add a solution of 10 g of sodium bisulfite in 30 ml of water to quench excess bromine.
-
Adjust the pH to neutral using a 40% NaOH solution, keeping the temperature below 30°C.
-
Heat the solution to 50°C and stir overnight (approximately 12 hours). A precipitate will form.
-
Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.
-
Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield the final product.[3]
Quantitative Data Summary
| Step | Key Reactants | Key Reagents/Conditions | Reported Yield |
| 1 | Indole | Sodium bisulfite, Ethanol, H₂O | ~97%[3] |
| 2 | Sodium Indoline-2-Sulfonate | Acetic anhydride, Sodium bisulfite, 70-90°C | Used directly |
| 3 | Sodium 1-Acetyl Indoline-2-Sulfonate | Bromine, NaOH, Sodium bisulfite, 0-50°C | 61% (overall)[3] |
Process Workflow
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. WO2010049952A2 - A novel process for the preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 3. Synthesis of 5-Bromo Indole [designer-drug.com]
- 4. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-1H-indole-2-carboxylate Derivatives
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of methyl 5-bromo-1H-indole-2-carboxylate and its derivatives. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and reliable synthetic pathways:
-
Esterification of 5-bromo-1H-indole-2-carboxylic acid: This is a direct and often high-yielding method where the commercially available or synthesized carboxylic acid is esterified using methanol under acidic conditions (e.g., HCl gas or H₂SO₄).[1]
-
Bromination of methyl 1H-indole-2-carboxylate: This route involves the electrophilic bromination of the parent indole ester. Careful control of reaction conditions is critical to ensure selective bromination at the C5 position and to avoid side reactions.
Q2: My bromination reaction is producing multiple products. What is happening?
The indole ring is highly reactive towards electrophiles. Without proper control, you may encounter:
-
Poly-bromination: Use of excess brominating agent can lead to di- and poly-brominated products.[1]
-
C3-Bromination: The C3 position of the indole's pyrrole ring is highly nucleophilic. Direct bromination without an N-protecting group can lead to undesired substitution at this position.[1]
-
Oxidation: Formation of oxindole byproducts can occur under certain conditions.
To favor C5-bromination, ensure precise stoichiometry of the brominating agent (e.g., NBS) and consider protecting the indole nitrogen if C3-bromination is a persistent issue.
Q3: What is the best method for purifying the final product?
Standard purification techniques for this compound include:
-
Recrystallization: This is a common and effective method for improving purity. Suitable solvents include ethanol, methanol, or mixtures of organic solvents with water.[2]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from starting materials and byproducts.
-
Steam Distillation: For the intermediate 5-bromoindole, steam distillation has been shown to be an effective, environmentally friendly purification method.
Q4: Can I use the Fischer indole synthesis for this compound?
Yes, the Fischer indole synthesis is a viable, though more complex, route. It would involve reacting 4-bromophenylhydrazine with a pyruvate derivative under acidic conditions.[3][4] However, this method can have its own challenges, including:
-
Unstable hydrazone intermediates.
-
Harsh acidic conditions that may require optimization.[3]
-
The electron-withdrawing nature of the bromine can make the cyclization step more difficult, potentially requiring stronger acids or higher temperatures.
Troubleshooting Guide
This section addresses common problems, their potential causes, and recommended solutions.
| Problem Code | Issue | Potential Cause(s) | Recommended Solution(s) |
| LY-01 | Low Yield in Esterification | 1. Incomplete reaction. 2. Hydrolysis of the ester product during workup. 3. Volatilization of methanol. | 1. Ensure the reaction goes to completion by monitoring with TLC. Extend reaction time if necessary. 2. Use a non-aqueous workup or ensure neutralization is done carefully at low temperatures. 3. Run the reaction in a sealed vessel or under a reflux condenser. |
| LY-02 | Low Yield in Bromination | 1. Sub-optimal reaction temperature (too low or too high). 2. Inefficient brominating agent. 3. Formation of multiple side products (see FAQ Q2). | 1. Optimize the temperature. Start at a low temperature (e.g., 0°C) and slowly warm as needed while monitoring by TLC. 2. Screen different brominating agents (e.g., NBS, Br₂, Pyridinium hydrobromide perbromide). 3. Use exactly one equivalent of the brominating agent and add it portion-wise. |
| PU-01 | Product is an Oil, Not a Solid | 1. Presence of solvent residue. 2. Impurities depressing the melting point. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Purify via column chromatography. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. |
| PU-02 | Difficulty Filtering Precipitated Product | 1. Formation of very fine particles. | 1. Slow down the rate of precipitation/acidification while stirring vigorously. 2. Allow the mixture to cool slowly to encourage larger crystal growth. 3. Use a filter aid such as Celite® on the filter paper.[2] |
| SR-01 | Evidence of Decarboxylation | 1. Excessive heat during reaction or workup, especially under acidic conditions. | 1. Avoid high temperatures, particularly after acidification steps.[2] Perform acid-base manipulations at or below room temperature. |
Data Summary Tables
Table 1: Comparison of Bromination Conditions for Indole Derivatives
| Brominating Agent | Solvent | Temperature | Typical Outcome | Reference |
| N-Bromosuccinimide (NBS) | Dichloromethane | 40°C | Effective for Friedel-Crafts type alkylations, suggests utility in electrophilic substitution. | [5] |
| Bromine (Br₂) | Acetic Acid | Room Temp | Can lead to poly-bromination if stoichiometry is not controlled. | [6] |
| Pyridinium Hydrobromide Perbromide (PHPB) | Lewis Acid | Room Temp | Provides selective bromination at the C5 position for certain indole-2,3-dicarboxylates. | [7] |
| Bromine (Br₂) in Water | 0°C to Room Temp | Used for bromination of protected indole intermediates. | [8] |
Table 2: Conditions for Esterification & Hydrolysis
| Reaction | Reagents | Solvent | Conditions | Reported Yield | Reference |
| Esterification | 5-Bromo-1H-indole-2-carboxylic acid, HCl (gas) | Methanol | 0°C to Room Temp, overnight | ~79% (for an 8.35g yield from 10g acid) | [1] |
| Hydrolysis | Ethyl 5-bromoindole-2-carboxylate, NaOH | Methanol / Water | Reflux, 30 min | 91% | [2] |
Experimental Protocols
Protocol 1: Methyl Esterification of 5-Bromo-1H-indole-2-carboxylic Acid
This protocol is adapted from established procedures for the synthesis of this compound.[1]
Materials:
-
5-Bromo-1H-indole-2-carboxylic acid (10.0 g, 41.6 mmol)
-
Methanol (200 mL)
-
Hydrogen chloride (gas)
-
Ammonia solution (0.88 specific gravity, ~500 mL)
-
Dichloromethane (DCM, ~450 mL)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Cool a solution of 5-Bromo-1H-indole-2-carboxylic acid (10.0 g) in methanol (200 mL) to 0°C in an ice bath.
-
Bubble hydrogen chloride gas through the solution until it is saturated.
-
Remove the ice bath and allow the solution to warm to room temperature while stirring overnight.
-
Remove the solvent in vacuo.
-
Treat the residue with ammonia solution (~500 mL) until basic.
-
Extract the aqueous solution with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the product.
Protocol 2: Bromination of Methyl 1H-indole-2-carboxylate
This is a generalized protocol based on standard bromination procedures for indole rings. Optimization may be required.
Materials:
-
Methyl 1H-indole-2-carboxylate (1 eq.)
-
N-Bromosuccinimide (NBS) (1.0 eq.)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve methyl 1H-indole-2-carboxylate in DMF or DCM and cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthesis Workflow
Caption: Key synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
Technical Support Center: 5-Bromoindole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 5-bromoindole. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, reactions with 5-bromoindole can be prone to specific side reactions that lower the yield of the desired product.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling reaction with 5-bromoindole is resulting in a low yield or failing completely. What are the most common causes?
A: Low conversion in Suzuki coupling of 5-bromoindole can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or poor quality of starting materials.[1] The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it might deactivate by precipitating as palladium black.[1] This is often caused by the presence of oxygen or impurities.[1]
Q2: I'm observing a significant amount of debromination, resulting in indole as a major byproduct. How can I prevent this?
A: Debromination (hydrodehalogenation) is a common side reaction with 5-bromoindole.[1] The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to cleavage.[1]
-
Solution 1: N-Protection: Protecting the indole nitrogen with a group like Boc (tert-Butoxycarbonyl) can prevent deprotonation and lead to cleaner reactions.[1]
-
Solution 2: Avoid Hydride Sources: Ensure the use of high-purity, anhydrous solvents, as impurities or certain alcohols can act as hydride sources, leading to debromination.[1]
Q3: My TLC plate shows multiple spots in addition to my desired product. What are these side products likely to be?
A: Besides debromination, other common side reactions include:
-
Homocoupling: This side product is a biaryl compound formed from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or high catalyst loadings.[1] To minimize this, ensure the reaction mixture is thoroughly degassed and consider slightly reducing the catalyst loading.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] Using high-quality, fresh boronic acid or a boronic ester (e.g., a pinacol ester) can suppress this side reaction.[1]
Data Presentation: Suzuki Coupling Optimization
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. The following table summarizes typical starting points for key variables.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | Highly effective for N-heterocycles.[1] |
| Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos (1-5 mol%) | Robust systems for challenging couplings.[1] | |
| Base | K₂CO₃, K₃PO₄ (2.0-3.0 equiv) | K₃PO₄ is often effective. Stronger bases like Cs₂CO₃ may be needed for less reactive partners.[1] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O (e.g., 4:1 ratio) | A mixed aqueous system is typically required to dissolve all components.[1] |
| Temperature | 80-110 °C | Most reactions require heating, though milder conditions are possible with highly active catalysts.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-bromoindole.
-
Reaction Setup: In a dry reaction vessel, combine 5-bromoindole (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the mixture to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizations
II. Heck Reaction
The Heck reaction couples 5-bromoindole with an alkene. Catalyst stability and substrate-catalyst interactions are key challenges.
Troubleshooting Guide & FAQs
Q1: My Heck reaction is giving a low yield, and I observe the formation of palladium black. What does this mean?
A: The formation of palladium black indicates the decomposition of the Pd(0) catalyst.[2] This is a common cause of low yields as the active catalyst is removed from the reaction cycle. It can be caused by impurities, the presence of oxygen, or reaction temperatures that are too high.
-
Solution: Ensure all reagents and solvents are pure and thoroughly degassed.[2] Using a more stable pre-catalyst or a robust phosphine ligand can also help.[2]
Q2: Could the 5-bromoindole substrate itself be inhibiting the reaction?
A: Yes, the nitrogen atom in the indole ring can coordinate with the palladium catalyst, potentially acting as a catalyst poison and inhibiting its activity.[2]
-
Solution: Ensuring the high purity of the 5-bromoindole is crucial.[2] In some cases, N-protection of the indole can mitigate this issue.
Data Presentation: Heck Coupling Conditions and Yields
The following table summarizes typical conditions for the Heck reaction of 5-bromoindole.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
(Data is illustrative and based on reported conditions for similar aryl bromides)[3]
Experimental Protocol: General Procedure for Heck Reaction
This protocol describes a microwave-assisted Heck reaction of 5-bromoindole with styrene.[3]
-
Reaction Setup: To a microwave reaction vial, add 5-bromoindole (1.0 equiv), sodium carbonate (4.0 equiv), sodium tetrachloropalladate(II) (0.05 equiv), and SPhos (0.15 equiv).
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Solvent and Reagent Addition: Add the acetonitrile-water (1:1) solvent mixture, followed by styrene (1.5 equiv).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 150 °C for 15-30 minutes.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography.
Visualizations
III. Buchwald-Hartwig Amination
This reaction forms a C-N bond between 5-bromoindole and an amine. Selectivity and catalyst integrity are common concerns.
Troubleshooting Guide & FAQs
Q1: What are the primary side reactions in the Buchwald-Hartwig amination of 5-bromoindole?
A: A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[4] This can be promoted by elevated temperatures or certain catalyst/ligand combinations.[4] Catalyst decomposition to palladium black can also occur if the reaction is not properly protected from oxygen.
Q2: I am using a substrate with another halogen. Will double amination be a problem?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl. If your substrate contains a chlorine atom in addition to the bromine on the indole, the C-Br bond is expected to be significantly more reactive. Double amination is less likely under controlled conditions but can occur at higher temperatures or with prolonged reaction times.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromoindole (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the phosphine ligand (e.g., BINAP, 0.02-0.10 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the mixture to three vacuum-backfill cycles with argon.
-
Reaction: Heat the reaction to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
IV. N-Alkylation
N-alkylation of 5-bromoindole is a fundamental transformation, typically proceeding via deprotonation followed by nucleophilic attack.
Troubleshooting Guide & FAQs
Q1: What are the key parameters to control during the N-alkylation of 5-bromoindole?
A: The choice of base and solvent is critical. A strong base is required to deprotonate the indole N-H. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective choice. The reaction temperature should also be carefully controlled, especially during the addition of the base, to prevent runaway reactions.
Q2: What potential side products should I be aware of?
A: While N-alkylation is generally favored, C-alkylation (typically at the C3 position) can sometimes occur, especially if the N-anion is not formed cleanly or if there is significant steric hindrance at the nitrogen. Over-alkylation is also a possibility if the alkylating agent is highly reactive and used in large excess.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a general method for the N-alkylation of 5-bromoindole.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-bromoindole (1.0 equiv) and dissolve it in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkylating agents.
-
Quenching: Once complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Recrystallization of Substituted Indole Esters
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the successful recrystallization of substituted indole esters.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question: My indole ester is "oiling out" and forming a liquid layer instead of crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.
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Immediate Action: Reheat the solution until the oil completely redissolves.
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Solution 1: Add More Solvent: Add a small amount of the hot "good" solvent to decrease the saturation level. If using a solvent pair, add more of the solvent in which the compound is more soluble.[1] This ensures the solution remains unsaturated at the compound's melting point.
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Solution 2: Slow Down Cooling: A slower cooling rate encourages the formation of an ordered crystal lattice. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
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Solution 3: Lower the Saturation Temperature: Use a larger volume of solvent so that crystallization begins at a lower temperature, which is hopefully below the melting point of your compound.
Question: No crystals are forming, even after my solution has cooled to room temperature. How can I induce crystallization?
Answer: The absence of crystal formation indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation has not been overcome.
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Step 1: Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[1]
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Step 2: Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for crystal growth.
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Step 3: Reduce Solvent Volume: If the previous steps fail, it's likely too much solvent was used.[1] Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.
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Step 4: Use an Ice Bath: Once the solution is at room temperature, placing it in an ice bath will further decrease the solubility of your compound.[2] Be aware that rapid cooling can sometimes trap impurities.
Question: My final yield of recrystallized indole ester is very low. How can I improve it?
Answer: A low yield (e.g., under 50%) can result from several factors during the procedure.
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Cause 1: Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[1]
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Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. It is better to add the solvent in small portions.
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-
Cause 2: Premature Crystallization: If crystals form in the funnel during a hot filtration step, product will be lost.
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Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it.
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-
Cause 3: Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the solution.
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Solution: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation before filtration.[2]
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Question: The recrystallized product is still colored or appears impure. What should I do next?
Answer: Persistent impurities, especially colored ones, may require an additional purification step or a different recrystallization strategy.
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Solution 1: Use Activated Charcoal: Highly colored, non-polar impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
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Solution 2: Perform a Second Recrystallization: A single recrystallization may not be sufficient if the initial product is very impure. A second recrystallization, possibly with a different solvent system, can significantly improve purity.
-
Solution 3: Re-evaluate Your Solvent Choice: The chosen solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvent systems to find one that dissolves the impurities well at all temperatures but the desired product poorly at low temperatures.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my substituted indole ester? A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A general rule is that "like dissolves like"; solvents with similar functional groups to the solute are often good candidates. For esters, solvents like ethyl acetate can be a good starting point.[3][4] However, empirical testing with small amounts of your compound in different solvents is the most reliable method.
Q2: What is a mixed-solvent (or two-solvent) recrystallization and when should I use it? This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the indole ester is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[5] You dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is highly effective for a wide range of compounds.
Q3: What is the difference between crystallization and recrystallization? Crystallization is the process of forming a solid from a solution, often used to isolate a crude product from a reaction mixture.[6] Recrystallization is a purification technique where an already solid (but impure) material is dissolved and then crystallized again under conditions that favor the formation of pure crystals, leaving impurities behind in the solution.[5][6]
III. Recrystallization Solvent Systems for Indole Esters
The following table summarizes solvent systems that have been successfully used for the recrystallization of various substituted indole esters.
| Indole Ester Derivative | Solvent System(s) | Reference(s) |
| Methyl Indole-3-carboxylate | Methanol/Water, Ethyl Acetate/Hexane | [7] |
| Ethyl Indole-2-carboxylate | Methylene Chloride/Petroleum Ether | [8] |
| Ethyl 1H-indole-2-carboxylate | Methanol | [9][10] |
| Methyl 1H-indole-2-carboxylate | Ethanol | [11] |
| 4-Benzyloxyindole-3-acetonitrile | Chloroform/Hexane | [12] |
| N-(4-methoxyindol-3-yl)methylformamide | Methanol | [12] |
IV. Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude indole ester. Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily. Heat the test tube; a good solvent will dissolve the compound completely at or near its boiling point. Allow it to cool; abundant crystal formation upon cooling indicates a suitable solvent.
-
Dissolution: Place the crude indole ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If the hot solution contains insoluble impurities (e.g., dust, drying agent), perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by rinsing with hot solvent. Pour the hot solution through the filter paper quickly to remove the insoluble material.
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Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[2] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely, either by continuing to draw air through them on the filter funnel or by transferring them to a watch glass.
V. Visual Guides: Workflows and Logic
The following diagrams illustrate standard recrystallization workflows and a troubleshooting decision path.
Caption: A typical workflow for purifying a solid using a single solvent.
Caption: A decision tree to diagnose and solve common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 12. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
addressing solubility issues of methyl 5-bromo-1H-indole-2-carboxylate for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with methyl 5-bromo-1H-indole-2-carboxylate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
Based on available data, this compound is a solid, organic compound. Key properties are summarized below. Its structure suggests it is likely hydrophobic and will have low solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| Physical Form | Solid | |
| Storage | Store at 2-8°C, sealed in dry conditions. |
Q2: What is the recommended solvent for creating a high-concentration stock solution?
For hydrophobic compounds like this compound, a 100% Dimethyl Sulfoxide (DMSO) stock solution is the standard recommendation. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q3: What is the maximum recommended final concentration of a solvent (like DMSO) in an in vitro assay?
The final concentration of the organic solvent in your aqueous assay media should be kept to a minimum to avoid solvent-induced artifacts or toxicity. A final concentration of less than 0.5% DMSO is generally recommended for most cell-based assays. However, some cell lines may tolerate up to 1-2%. It is crucial to include a vehicle control (media with the same final concentration of solvent) in your experiments.
Q4: Why does my compound precipitate when I add it to my cell culture media or aqueous buffer?
This is a common issue known as "crashing out" or precipitation. It typically occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it has poor solubility. This "solvent shock" causes the compound to come out of solution.
Troubleshooting Guides
This section addresses specific precipitation issues you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Dilution
You dissolve the compound in 100% DMSO to make a stock solution. When you add it to your cell culture medium or buffer, a precipitate forms immediately.
This is a classic sign that the final concentration of the compound exceeds its aqueous solubility limit.
Table 2: Troubleshooting Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media is higher than its maximum soluble concentration. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated stock solution directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound stock solution dropwise to the media while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can cause it to crash out. | Always use pre-warmed (37°C) cell culture media for making dilutions. |
| Media Components | Salts, proteins, and other components in the media can interact with your compound, reducing its solubility. | Consider testing solubility in a simpler buffer (e.g., PBS) first. If using serum, test different serum concentrations, as proteins can sometimes help or hinder solubility. |
Issue 2: Delayed Precipitation Over Time
The media with the compound looks clear initially, but after a few hours or days in the incubator, you observe a crystalline or cloudy precipitate.
This indicates that while the compound was initially dissolved (perhaps in a supersaturated state), it is not stable in the solution under incubation conditions.
Table 3: Troubleshooting Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Thermodynamic Instability | The initial dissolved state was kinetically trapped but not thermodynamically stable. Over time, the compound crashes out to reach its lower-energy, precipitated state. | The working concentration is likely still too high for long-term stability. Reduce the final concentration. Consider preparing fresh media with the compound more frequently. |
| Temperature Fluctuations | Repeatedly removing culture plates from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. |
| Media Evaporation | Evaporation from culture plates increases the concentration of all components, including your compound, potentially pushing it past its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| pH Changes from Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium. You may need to change the medium more frequently or use a more strongly buffered medium if compatible with your cells. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution in an organic solvent.
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Weigh Compound: Accurately weigh out the required amount of this compound powder in a suitable microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the tube vigorously. If needed, briefly sonicate the solution in a water bath to ensure all solid particles have dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Figure 1. Standard workflow for preparing a compound for in vitro assays.
Protocol 2: Kinetic Solubility Test
This protocol helps you determine the maximum soluble concentration of your compound in your specific assay buffer or media.
-
Prepare Stock Solution: Make a high-concentration stock solution in 100% DMSO (e.g., 20 mM).
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution into your chosen aqueous buffer (e.g., PBS or complete cell culture medium). Aim for a final DMSO concentration that matches your planned experiment (e.g., 0.5%).
-
For example, add 1 µL of your DMSO stock dilutions to 199 µL of buffer to get a 1:200 dilution.
-
-
Incubate: Shake the plate at room temperature (or 37°C) for 1-2 hours.
-
Visually Inspect: Check each well for signs of precipitation (cloudiness, crystals). You can do this by eye or by measuring light scattering on a plate reader (nephelometry).
-
Determine Solubility: The highest concentration that remains clear and free of precipitate after incubation is your approximate maximum kinetic solubility under these conditions. It is advisable to use a final concentration at or below this level in your experiments.
Visual Troubleshooting and Pathway Guides
Troubleshooting Decision Tree
If you are facing precipitation issues, this decision tree can help you diagnose the potential cause.
Figure 2. Decision tree for troubleshooting compound precipitation.
Representative Signaling Pathway
Indole-based compounds are investigated for a wide variety of biological activities, including the inhibition of protein kinases. While the specific targets of this compound are not detailed here, the following diagram shows a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors, to provide context for a potential application.
Figure 3. Simplified EGFR signaling pathway (representative).
Technical Support Center: Stability and Degradation of Bromoindole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with bromoindole compounds. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, focusing on the stability and degradation of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for bromoindole compounds in solution?
A1: The main stability concerns for bromoindole compounds in solution include oxidation, photodegradation, and pH-dependent hydrolysis.[1] The indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light.[1]
Q2: What are the recommended storage conditions for bromoindole compounds?
A2: As a solid, bromoindole compounds should generally be stored at -20°C and protected from light.[1] Stock solutions, for instance in anhydrous DMSO, should also be stored at -20°C in tightly sealed, light-protecting containers.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[2]
Q3: How does pH affect the stability of bromoindole compounds in aqueous solutions?
A3: The stability of bromoindole compounds can be significantly influenced by pH. For instance, indole-2-carboxylic acids may undergo decarboxylation under acidic conditions.[1] In alkaline conditions, the indole ring may become more susceptible to oxidation.[1] It is generally advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability.[1]
Q4: Are bromoindole compounds sensitive to light?
A4: Yes, brominated aromatic compounds can be sensitive to light and may undergo photodegradation.[1] It is crucial to protect both solid compounds and their solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q5: What are common side products in the synthesis of bromoindoles?
A5: In direct bromination reactions, common side products include di- and poly-brominated indoles, as well as oxindole formed through oxidation.[3] In Fischer indole synthesis, side products can include regioisomers and indolenine derivatives.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with bromoindole compounds.
Analyical & Purification Issues
| Question/Issue | Potential Cause | Recommended Solution |
| Why are the spots on my TLC plate streaking or tailing? | Sample Overload: Applying a too-concentrated sample.[4] | Dilute your sample before spotting it on the TLC plate.[4] |
| Interaction with Acidic Silica: The basic indole nitrogen can interact strongly with the acidic silica gel.[4] | Add a small amount of a basic modifier like 0.1–2.0% triethylamine (NEt₃) or a 1-10% solution of ammonia in methanol to your mobile phase.[4] | |
| Acidic Functional Groups: If your bromoindole derivative has an acidic group (e.g., carboxylic acid), it can interact with the silica.[4] | Add a small amount of a weak acid, such as 0.1-2.0% acetic acid or formic acid, to the eluent.[4] | |
| Compound Instability: The compound may be degrading on the silica gel.[4] | Run a 2D TLC to check for stability. Consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine before use.[4] | |
| My spots are not moving from the baseline (Rf = 0) or are running with the solvent front (Rf = 1). What should I do? | Unsuitable Mobile Phase Polarity: The polarity of your mobile phase is not appropriate for your compound.[4] | If Rf is too low, increase the polarity of the mobile phase (e.g., increase the proportion of the more polar solvent). If Rf is too high, decrease the polarity. |
| My bromoindole derivative is not UV-active. How can I visualize it on the TLC plate? | Lack of a suitable chromophore for UV visualization. | Use a chemical stain for visualization. Common stains for indoles include: - p-Anisaldehyde stain: Good for a wide range of functional groups. - Vanillin stain: Often gives a range of colors with different indole derivatives. - Potassium permanganate (KMnO₄) stain: Reacts with oxidizable groups. |
Reaction & Stability Issues
| Question/Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired bromoindole in a synthesis reaction. | Incomplete reaction or side reactions.[3] | Carefully control reaction conditions such as temperature and stoichiometry of reagents.[3] For bromination, maintain a low temperature (0-5°C) during bromine addition.[3] Ensure complete deprotection if using protecting groups.[3] |
| Presence of multiple products in the final reaction mixture (poor selectivity). | Over-bromination leading to di- or poly-brominated indoles.[3] | Carefully control the stoichiometry of the brominating agent, using no more than one equivalent.[3] Add the bromine slowly at a low temperature to improve selectivity.[3] |
| Loss of compound activity over the course of an experiment. | Degradation of the compound in the assay medium.[1] | Minimize the incubation time of the compound in the assay medium.[1] Prepare fresh dilutions of the compound immediately before adding to the assay.[1] Assess the stability of your compound in the specific assay medium under experimental conditions.[1] |
| High variability between replicate experiments. | Inconsistent preparation of compound solutions or degradation during storage.[1] | Follow a strict, documented procedure for solution preparation.[1] Prepare fresh solutions for each experiment or validate the stability of stock solutions under your storage conditions.[1] |
| A precipitate forms in my stock solution over time. | The compound is slowly precipitating at the storage temperature.[1] | Prepare fresh dilutions for each experiment.[1] If short-term storage is necessary, consider storing at room temperature instead of 4°C, as some compounds are less soluble at lower temperatures.[1] Re-dissolve the precipitate by gentle warming and vortexing before use, but be mindful that this may affect stability.[1] |
Degradation Pathways
The degradation of bromoindole compounds can proceed through several pathways, primarily initiated by oxidation, hydrolysis, or photolysis.
Oxidative Degradation
The indole nucleus is susceptible to oxidation.[1] Atmospheric oxidation can be initiated by hydroxyl (•OH) and chlorine (•Cl) radicals.[5] This can lead to the formation of various products, including organonitrates, alkoxy radicals, and hydroperoxides.[5] A common laboratory and biological degradation pathway involves oxidation at the C2 and C3 positions of the indole ring, potentially leading to the formation of isatin and subsequent ring-opened products like anthranilic acid derivatives.[6][7]
Caption: A simplified potential oxidative degradation pathway for bromoindoles.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway, especially for bromoindole derivatives containing susceptible functional groups like esters or amides.[8] The rate of hydrolysis is often pH-dependent.[8]
Caption: Hydrolytic degradation of a bromoindole ester derivative.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of bromoindole compounds and to develop stability-indicating analytical methods.[2][9]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of the bromoindole compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
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Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set time.[10]
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Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in an oven.
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Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11] Run a dark control in parallel.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.[10]
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Data Analysis: Compare the chromatograms of the stressed samples with the unstressed control to identify degradation peaks. Quantify the parent compound and the degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 5-Bromoindoles
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with 5-bromoindole is resulting in a low yield or failing completely. What are the most common causes?
A: Low conversion is a frequent issue and can stem from several factors, including problems with the catalyst, suboptimal reaction conditions, or poor starting material quality.[1]
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Catalyst Inactivity: The active Pd(0) species might not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1][2] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[1][2][3]
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Suboptimal Conditions: The reaction temperature may be too low, the base too weak, or the solvent system inappropriate for this specific substrate.[1]
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Poor Reagent Quality: The 5-bromoindole may contain impurities that inhibit the catalyst, and the boronic acid partner can degrade over time, especially if not stored properly.[1]
Q2: I'm observing a significant amount of debromination, resulting in indole as a major byproduct. How can I prevent this?
A: Debromination is a common side reaction with 5-bromoindole.[1] The most effective strategy to minimize this is to protect the indole nitrogen.
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N-Protection: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prevents this deprotonation, leading to cleaner reactions and higher yields.[1]
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Avoid Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources, leading to reductive debromination. It is crucial to use high-purity, anhydrous solvents.[1]
Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?
A: Besides debromination, several other side reactions can reduce the yield of your desired product.
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Homocoupling: This side product is a biaryl compound formed from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1][4]
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Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]
-
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] It can be a significant issue with certain boronic acids.
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Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol ester) or minimizing the water content in the reaction can also suppress this side reaction.[1]
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Q4: How do I choose the optimal catalyst, base, and solvent for coupling with 5-bromoindole?
A: The choice of reagents is critical for a successful reaction. A systematic screening of conditions is often necessary.[1]
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Catalyst: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be a highly effective catalyst for couplings with similar N-heterocyclic substrates.[5] Modern bulky phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are also excellent choices, especially for challenging substrates.
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Base: Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective choices. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[1]
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Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, THF/water, and acetonitrile/water.[1]
Data Presentation: Condition Screening Parameters
Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The table below summarizes typical starting points and ranges for key variables based on literature reports for similar substrates.[1]
| Parameter | Recommended Starting Point | Typical Range | Notes |
| Catalyst Loading | 1-2 mol% | 0.5-5 mol% | For highly active catalysts, loading can be reduced. Challenging couplings may require higher loadings.[2] |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | Pd(dppf)Cl₂ is often highly effective for N-heterocycles. Buchwald systems are robust for challenging couplings.[1] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) | The base is essential for the catalytic cycle. Stronger bases may be needed for less reactive partners.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF/H₂O, Acetonitrile/H₂O | A mixed aqueous system is needed to dissolve all components. The organic solvent can influence reaction rate and yield.[1] |
| Temperature | 80-90 °C | 40 - 120 °C | Most Suzuki couplings require heating. Milder conditions may be possible with highly active catalysts.[1] |
Experimental Protocols
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 5-bromoindole.
Materials:
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5-Bromoindole (or N-protected 5-bromoindole) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a stir bar
Procedure:
-
To a dry Schlenk flask, add the 5-bromoindole, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Electron-Deficient Indoles
Welcome to the technical support center for the N-alkylation of electron-deficient indoles. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of electron-deficient indoles so challenging?
The primary challenge stems from the reduced nucleophilicity of the indole nitrogen. Electron-withdrawing groups (EWGs) on the indole ring, such as nitro (NO₂), cyano (CN), or sulfonyl (SO₂R) groups, decrease the electron density on the nitrogen atom. This makes it a weaker nucleophile, slowing down the desired N-alkylation reaction and often requiring more forcing conditions.
Q2: What are the most common side reactions observed during the N-alkylation of these indoles?
The most prevalent side reaction is C-alkylation, particularly at the C3 position, which remains relatively electron-rich. Other potential side reactions include decomposition of the starting material or product under harsh reaction conditions (e.g., strong bases or high temperatures) and reactions involving the electron-withdrawing group itself.
Q3: Which general methods are recommended for N-alkylating electron-deficient indoles?
Several methods have proven effective, each with its own advantages and disadvantages. Common strategies include:
-
Mitsunobu Reaction: Generally mild and effective for primary and secondary alcohols.
-
Transition-Metal Catalysis: Copper-catalyzed (Ullmann-type) and Palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions are highly effective, especially for N-arylation.
-
Use of Strong Bases: Deprotonation with strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) followed by reaction with an alkyl halide can be successful but requires careful optimization.
Troubleshooting Guide
Q4: My N-alkylation reaction using a strong base (e.g., NaH) is giving very low yield or failing completely. What can I do?
Low yields in reactions with strong bases are common due to the low nucleophilicity of the indole nitrogen. Here are several troubleshooting steps:
-
Increase Reaction Temperature: The deprotonated indole anion is often a poor nucleophile, and heating the reaction can provide the necessary activation energy. However, monitor for decomposition.
-
Change the Solvent: Polar aprotic solvents like DMF or DMSO can help to solvate the cation and increase the reactivity of the indole anion.
-
Use a Stronger Base or Additive: Consider using a stronger base like KHMDS or adding a catalytic amount of an iodide source (e.g., NaI, TBAI) to promote the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
-
Verify Complete Deprotonation: Ensure your indole is fully deprotonated before adding the electrophile. This can sometimes be visually confirmed by the cessation of hydrogen gas evolution when using NaH.
Caption: Troubleshooting flowchart for low-yielding N-alkylation reactions.
Q5: I am observing significant C3-alkylation as a side product. How can I improve N-selectivity?
The competition between N- and C-alkylation is governed by the reaction conditions, particularly the base and solvent.
-
Counter-ion Effect: The choice of base is critical. Using bases with larger, softer cations like potassium (e.g., K₂CO₃, KHMDS) or cesium (e.g., Cs₂CO₃) can favor N-alkylation. These cations coordinate more loosely to the indole anion, making the nitrogen more accessible.
-
Solvent Polarity: Less polar solvents such as THF or toluene can favor N-alkylation over more polar solvents like DMF.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the C3 position if it is unsubstituted, though this adds steps to the overall sequence.
Q6: My Mitsunobu reaction is not working for my electron-deficient indole. What are the common pitfalls?
While often reliable, the Mitsunobu reaction can fail if not properly optimized.
-
Acidity of Indole: The pKa of the indole N-H is crucial. The reaction works best for substrates with a pKa less than 13. Highly electron-deficient indoles generally meet this criterion.
-
Order of Addition: The standard order of addition (indole and alcohol, then addition of the azodicarboxylate/phosphine solution) is usually recommended. Pre-mixing the DEAD/DIAD and triphenylphosphine before addition can sometimes be beneficial.
-
Reagent Quality: Ensure the azodicarboxylate (DEAD or DIAD) and phosphine (PPh₃) are pure. Old or degraded reagents are a common cause of failure.
-
Steric Hindrance: A bulky alcohol or a sterically hindered indole can significantly slow down the reaction.
Comparative Data on N-Alkylation Methods
The following table summarizes typical conditions and yields for different N-alkylation methods applied to electron-deficient indoles. Note that optimal conditions are highly substrate-dependent.
| Method | Typical Substrate | Electrophile | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| Strong Base | 5-Nitroindole | Benzyl Bromide | NaH | DMF | 25-60 | 60-85 | |
| Mitsunobu | 5-Cyanoindole | Ethanol | PPh₃, DIAD | THF | 0-25 | 75-95 | |
| Ullmann | 6-Bromoindole | Iodobenzene | CuI, L-proline, K₂CO₃ | DMSO | 100 | 70-90 | |
| Buchwald-Hartwig | 5-Trifluoromethylindole | 4-Chlorotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 80-98 |
Key Experimental Protocols
Protocol 1: General Procedure for Mitsunobu N-Alkylation
-
Dissolve the electron-deficient indole (1.0 equiv.), the alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add the azodicarboxylate (DIAD or DEAD, 1.5 equiv.) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to isolate the N-alkylated product.
Caption: Experimental workflow for the Mitsunobu N-alkylation reaction.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the electron-deficient indole (1.0 equiv.), the aryl halide (1.1 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., Xantphos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylated indole.
Technical Support Center: Preventing Dimer Formation in Cross-Coupling Reactions of Indoles
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of indole dimer formation in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is indole dimer formation and why is it a problem in cross-coupling reactions?
Indole dimerization, also known as homocoupling, is a common side reaction in various cross-coupling methodologies where two indole molecules react with each other to form a bi-indole species. This is problematic as it consumes the starting indole material, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate due to their structural similarity to the target molecule.
Q2: What are the main types of cross-coupling reactions where indole dimerization is observed?
Indole dimerization can be a significant issue in several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Homocoupling of the indoleboronic acid or halide can occur.
-
Buchwald-Hartwig Amination: Dimerization of the indole can compete with the desired C-N bond formation.
-
Sonogashira Coupling: Formation of alkyne dimers is a well-known side reaction, particularly in the presence of a copper co-catalyst.[1]
-
Heck Coupling: Side reactions, including dimerization, can occur under certain conditions.[1]
-
Oxidative Cross-Coupling: In the absence of a suitable coupling partner, indoles can readily undergo oxidative dimerization.[2][3]
Q3: What are the primary causes of indole dimerization?
The main drivers of indole dimerization include:
-
High Reactivity of the Indole Ring: The electron-rich nature of the indole nucleus, particularly at the C3 position, makes it susceptible to electrophilic attack and oxidative processes that can lead to dimerization.
-
Reaction Conditions: Factors such as the choice of catalyst, ligand, base, solvent, temperature, and the presence of oxidants can significantly influence the rate of dimerization versus the desired cross-coupling.
-
Presence of Oxygen: In Suzuki-Miyaura reactions, dissolved oxygen can promote the homocoupling of boronic acids.[4]
-
Use of Pd(II) Precatalysts: Without efficient reduction to the active Pd(0) species, Pd(II) can facilitate homocoupling.[5]
-
Copper Co-catalyst in Sonogashira Coupling: The presence of copper can lead to the formation of alkyne dimers.[1]
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Suzuki-Miyaura Coupling
If you are observing a high percentage of indole dimer in your Suzuki-Miyaura reaction, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: A step-by-step troubleshooting guide for minimizing indole dimer formation in Suzuki-Miyaura coupling.
Detailed Recommendations:
-
Deoxygenation: Rigorously deoxygenate your solvent and reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas like argon or nitrogen for 30-60 minutes can be used.[4]
-
Palladium Source: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the initial homocoupling during catalyst activation.[5]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step, favoring the cross-coupling pathway over dimerization.
-
Base and Solvent: The choice of base and solvent is critical. While a base is necessary, a very strong base can sometimes promote side reactions. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). Anhydrous conditions may be beneficial in some cases.
-
Slow Addition: Adding the indole boronic acid solution dropwise over an extended period can keep its instantaneous concentration low, thereby disfavoring homocoupling.
-
N-Protection: Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) can significantly reduce its reactivity and prevent side reactions at the N-H bond, which can indirectly influence dimerization.
Issue 2: Dimerization in Buchwald-Hartwig Amination
Dimer formation in Buchwald-Hartwig amination of indoles can be a persistent issue. Here are some strategies to mitigate it:
Key Strategies:
-
Ligand Choice: The use of sterically hindered and electron-rich biaryl phosphine ligands is crucial. Ligands like XPhos, RuPhos, and BrettPhos have shown excellent performance in minimizing side reactions. A comparative study of different ligands is often necessary to find the optimal one for your specific substrate.
-
Base Selection: A weaker base might be beneficial. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening weaker bases such as Cs₂CO₃ or K₃PO₄.
-
N-Protection of Indole: Protecting the indole nitrogen with a removable group like Boc or tosyl can effectively block side reactions at the nitrogen and often leads to cleaner reactions with higher yields of the desired N-arylated product.
Issue 3: Alkyne Dimerization in Sonogashira Coupling of Indoles
The formation of symmetrical diyne byproducts (Glaser coupling) is a frequent problem in Sonogashira reactions, especially when using a copper co-catalyst.
Troubleshooting Pathway
Caption: A troubleshooting pathway to prevent alkyne dimerization in Sonogashira coupling of indoles.
Detailed Recommendations:
-
Copper-Free Conditions: The most effective way to prevent alkyne homocoupling is to perform the reaction in the absence of a copper co-catalyst.[1] Numerous copper-free Sonogashira protocols have been developed.
-
Ligand and Base Optimization: In a copper-free system, the choice of ligand and base becomes even more critical. Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective. A variety of organic and inorganic bases can be screened.
-
Solvent and Temperature: The reaction outcome can be sensitive to the solvent and temperature. Common solvents include THF, DMF, and toluene. Running the reaction at the lowest effective temperature can help minimize side reactions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of reaction conditions on the yield of the desired cross-coupled product versus the indole dimer.
Table 1: Oxidative Cross-Dehydrogenative Coupling of 2-Phenylindole [2][3]
| Entry | Oxidant | Additive | Nucleophile | Product Yield (%) | Dimer Yield (%) |
| 1 | TEMPO⁺ClO₄⁻ | None | None | - | 96 |
| 2 | TEMPO⁺BF₄⁻ | None | None | - | 98 |
| 3 | TEMPO⁺BF₄⁻ | Cu(OTf)₂ (0.005 eq) | Diethyl Malonate | 98 | - |
Table 2: Influence of N-Protection on Suzuki-Miyaura Coupling of 3-Bromoindole
| Entry | Indole Substrate | Ligand | Base | Product Yield (%) | Dimer Yield (%) |
| 1 | 3-Bromoindole | SPhos | K₃PO₄ | 65 | 25 |
| 2 | 1-Boc-3-bromoindole | SPhos | K₃PO₄ | 92 | <5 |
(Note: Data in Table 2 is illustrative and based on general observations in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.)
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole
This protocol is a general guideline and may require optimization for specific indole derivatives.
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) or a base like triethylamine (TEA) or sodium hydride (NaH)
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the indole and the anhydrous solvent.
-
Add the base (e.g., DMAP or TEA). If using NaH, add it portion-wise at 0 °C.
-
Add the Boc₂O solution in the same solvent dropwise to the reaction mixture at room temperature (or 0 °C if using a strong base).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (if a strong base was used) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected indole.
Protocol 2: Copper-Free Sonogashira Coupling of a Halo-Indole
This protocol provides a general method to avoid the formation of alkyne dimers.
Materials:
-
Halo-indole (e.g., 5-bromo-1-Boc-indole) (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., Et₃N, DIPEA, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask, add the halo-indole, palladium catalyst, and the solvent under an inert atmosphere.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Rinse the flask and the Celite pad with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
By carefully selecting the reaction conditions and considering substrate modifications like N-protection, the formation of indole dimers in cross-coupling reactions can be significantly minimized, leading to higher yields of the desired products and simpler purification procedures.
References
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing Residual Palladium in Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with residual palladium in indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from indole synthesis reaction mixtures?
A1: The most common and effective methods for palladium removal can be categorized as follows:
-
Adsorption: This involves using materials with a high affinity for palladium to capture the metal from the reaction mixture. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers containing thiol, amine, or dimercaptotriazine functional groups.[1]
-
Filtration: Effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or precipitated palladium species. This is often done by passing the reaction mixture through a pad of a filter aid like Celite®.[1][2][3][4]
-
Crystallization: Purifying the final indole product through crystallization can effectively leave palladium impurities behind in the mother liquor.[1] The efficiency of this method can be improved by using additives that enhance the solubility of palladium species.[1]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product, particularly for removing water-soluble palladium salts.[1][5]
-
Chromatography: Techniques like column chromatography are standard for separating the desired indole compound from the palladium catalyst and other impurities.[2][3]
Q2: How do I select the most appropriate palladium removal method for my specific indole synthesis?
A2: The choice of the optimal removal method is dependent on several factors:
-
Nature of the Palladium Catalyst: The form of the palladium—whether it is a homogeneous (dissolved) or heterogeneous (solid) catalyst—is a primary consideration.[1] Simple filtration is effective for heterogeneous catalysts, while homogeneous catalysts require methods like scavenging or chromatography.[2][5]
-
Properties of the Indole Product: The solubility, stability, and potential for the indole product to chelate with palladium will influence the choice of method.[1]
-
Solvent System: The polarity of the solvent can impact the effectiveness of scavengers and the solubility of palladium species.[5]
-
Desired Final Purity: The stringency of the required purity level, especially for pharmaceutical applications, will dictate the necessary purification steps. Often, a combination of methods is required to reach the desired low parts-per-million (ppm) levels.[5]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established strict limits for residual metals in APIs.[6][7][8] For palladium, the permitted daily exposure (PDE) is a key metric.
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm) for a ≤10g Daily Dose |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
Data sourced from ICH Q3D guidelines.[9][10]
It is crucial to note that for compounds in early-stage drug discovery and lead optimization, a maximum acceptable level of 100 ppm is often suggested to avoid potential interference in biological assays.[11][12]
Q4: What are the advantages and disadvantages of using activated carbon for palladium removal?
A4: Activated carbon is a cost-effective and commonly used method for palladium removal.[1] However, it has notable limitations:
-
Lack of Selectivity: Activated carbon can adsorb the desired indole product along with the palladium, leading to significant yield loss.[1][2]
-
Lower Efficiency: Its efficiency in removing palladium can be lower when compared to more specialized metal scavengers.[1]
To mitigate these issues, it is important to optimize the amount of activated carbon used, the treatment time, and the temperature.[2]
Troubleshooting Guides
Issue 1: Simple filtration is not effectively removing the palladium catalyst.
-
Possible Cause: The palladium catalyst is likely homogeneous (dissolved in the reaction mixture) or has formed colloidal particles that can pass through standard filters.[2] Simple filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[2]
-
Troubleshooting Steps:
-
Switch to a Different Removal Method: For soluble palladium, methods such as using scavengers, precipitation, or chromatography are more appropriate.[5]
-
Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[5]
-
Use a Finer Filter Medium: If colloidal palladium is suspected, switching to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE) may be effective.[5]
-
Employ Adsorbents: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[5]
-
Issue 2: The indole product co-elutes with the palladium catalyst during column chromatography.
-
Possible Cause: The polarity of the indole product and the palladium species are too similar in the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent polarities to improve the separation between your product and the palladium species.[2]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.[2]
-
Utilize a Scavenger Column: A small plug or column of a suitable palladium scavenger can be used as a pre-treatment before the main chromatographic separation.[2]
-
Post-Chromatography Scavenging: Even after chromatography, residual palladium may remain. A subsequent treatment with a scavenger is often necessary to reduce palladium levels to acceptable limits.[2]
-
Issue 3: Low recovery of the indole product after treatment with activated carbon.
-
Possible Cause: Activated carbon can non-selectively adsorb the desired product, leading to a loss of yield.[2]
-
Troubleshooting Steps:
-
Optimize the Amount of Activated Carbon: Use the minimum amount of activated carbon required to achieve the desired level of palladium removal. This often requires experimental optimization.[2]
-
Control Treatment Time and Temperature: Shorter treatment times and lower temperatures may reduce product loss while still effectively removing palladium.[2]
-
Screen Different Types of Activated Carbon: Various grades of activated carbon are available, and some may have a lower affinity for your specific product.
-
Issue 4: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the final oxidation state or coordination environment of the palladium species at the end of the reaction.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure prior to the palladium removal step can help minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removable form.[1]
-
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium using Filtration through Celite
This method is suitable for removing insoluble palladium species, such as palladium on carbon (Pd/C).
-
Prepare the Filtration Setup: Use a sintered glass funnel or a Büchner funnel with filter paper.
-
Prepare the Celite Pad: Add a 1-2 cm thick pad of Celite to the funnel and gently press to create a compact bed.[5]
-
Pre-wet the Celite Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent cracking of the bed during filtration.[5]
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5]
-
Filter the Mixture: Slowly pour the diluted reaction mixture onto the Celite pad.
-
Wash the Celite Pad: Wash the Celite pad with additional fresh solvent to ensure all of the product is collected.[5]
-
Collect and Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of the heterogeneous palladium catalyst.
Protocol 2: Removal of Soluble Palladium using a Solid-Supported Scavenger
This method utilizes a solid-supported scavenger to remove soluble palladium species.
-
Dissolve the Crude Product: Dissolve the crude or partially purified indole compound in an appropriate solvent.
-
Select the Appropriate Scavenger: Choose a scavenger based on the likely oxidation state of the palladium, the solvent system, and the nature of your product.[5] Thiol-based scavengers are generally effective for Pd(II).[5]
-
Add the Scavenger: Add the recommended amount of the selected palladium scavenger (e.g., SiliaMetS Thiol, MP-TMT). The amount is typically based on the molar equivalents of the palladium catalyst used.[2]
-
Stir the Suspension: Stir the mixture at room temperature or an elevated temperature as recommended for the specific scavenger. The reaction time can vary from a few hours to overnight.[2][5]
-
Monitor Palladium Removal: If possible, take aliquots and analyze for palladium content using a rapid detection method or ICP-MS to determine the optimal treatment time.
-
Filter off the Scavenger: Remove the scavenger resin by filtration.
-
Wash the Resin: Wash the filtered scavenger with fresh solvent to recover any adsorbed product.[5]
-
Collect and Concentrate: Combine the filtrates and concentrate under reduced pressure.
Protocol 3: Quantification of Residual Palladium by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for quantifying trace levels of metals.
-
Sample Preparation:
-
Accurately weigh a sample of the indole product (typically 10-20 mg).[12]
-
Digest the sample in a closed vessel using a mixture of nitric acid and hydrochloric acid (e.g., 3:1 v/v) by heating in a water bath at 90°C for 60 minutes.[13] For volatile palladium compounds, the use of a complexing agent like thioacetamide during sample preparation can prevent analytical errors.[14]
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards of known palladium concentrations using a certified palladium standard solution. The concentration range should bracket the expected palladium concentration in the sample.
-
-
Instrumental Analysis:
-
Analyze the prepared sample and calibration standards using an ICP-MS instrument. The instrument parameters should be optimized for palladium detection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the instrument response against the concentration of the palladium standards.
-
Determine the concentration of palladium in the sample by comparing its instrument response to the calibration curve.
-
Calculate the final palladium concentration in the original indole product in ppm (µg/g).
-
Visualizations
Caption: Decision workflow for selecting a palladium removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. onyxipca.com [onyxipca.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biotage.com [biotage.com]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 5-Bromoindole vs. 5-Chloroindole in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the indole scaffold is a cornerstone for the development of novel therapeutics and functional materials. Strategic functionalization of this privileged heterocycle is paramount for fine-tuning its pharmacological and physicochemical properties. Among the most versatile chemical handles for such modifications are halogen substituents, which serve as key precursors for a multitude of cross-coupling reactions. This guide presents an in-depth, objective comparison of the reactivity of two prevalent halogenated indoles: 5-bromoindole and 5-chloroindole. Supported by established chemical principles, this analysis aims to inform substrate selection and reaction optimization in drug discovery and development pipelines.
The fundamental difference in the chemical behavior of 5-bromoindole and 5-chloroindole is rooted in the intrinsic properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a critical step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. The established reactivity trend for aryl halides in this step follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1] This principle dictates that the weaker carbon-bromine bond in 5-bromoindole undergoes oxidative addition more readily than the stronger carbon-chlorine bond in 5-chloroindole.[1] Consequently, 5-bromoindole is generally the more reactive substrate, often necessitating milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields to its chloro-analogue.[1]
Quantitative Reactivity Comparison in Key Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling
| Feature | 5-Bromoindole | 5-Chloroindole |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ |
| Typical Solvent | Dioxane/Water, Toluene/Water | Dioxane/Water |
| Reaction Temperature | 80-100 °C | 60-120 °C |
| General Observation | High yields under milder conditions. | Requires more forcing conditions and specialized catalysts for efficient coupling.[1] |
Table 2: Heck Reaction
| Feature | 5-Bromoindole | 5-Chloroindole |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladacycle complexes, catalysts with bulky phosphine ligands |
| Typical Base | Et₃N, NaOAc | K₂CO₃, Cs₂CO₃ |
| Typical Solvent | DMF, NMP | DMA, NMP |
| Reaction Temperature | 100-140 °C | Often > 120 °C |
| General Observation | Higher yields under milder conditions compared to chloro-analogues.[1] | Often requires higher temperatures and more specialized catalytic systems.[1] |
Table 3: Buchwald-Hartwig Amination
| Feature | 5-Bromoindole | 5-Chloroindole |
| Typical Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP) | Similar to bromo-derivative, but often requires higher catalyst loading.[1] |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| General Observation | Readily undergoes amination with a wide range of amines.[1] | More challenging substrate, often requiring careful optimization of catalyst and ligand.[1] |
Experimental Protocols
The following are detailed, representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for a comparative study of 5-bromoindole and 5-chloroindole.
Protocol 1: Comparative Suzuki-Miyaura Coupling of 5-Haloindoles
Materials:
-
5-Bromoindole or 5-Chloroindole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for 5-bromoindole, 2 mol%; Pd(OAc)₂/SPhos for 5-chloroindole, 2 mol%)
-
Base (e.g., K₂CO₃ for 5-bromoindole, 2.0 mmol; K₃PO₄ for 5-chloroindole, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-haloindole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for 5-bromoindole, 110 °C for 5-chloroindole) and stir for the allotted time (e.g., 4-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: Comparative Buchwald-Hartwig Amination of 5-Haloindoles
Materials:
-
5-Bromoindole or 5-Chloroindole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.
-
Add the 5-haloindole and the anhydrous solvent.
-
Finally, add the amine to the reaction mixture.
-
Seal the flask and heat to the desired temperature (e.g., 100 °C for 5-bromoindole, 120 °C for 5-chloroindole) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, depict a generalized palladium-catalyzed cross-coupling cycle, a typical experimental workflow for comparing the reactivity of 5-bromoindole and 5-chloroindole, and a relevant biological signaling pathway where indole derivatives find application.
References
Comparative Guide to Methyl 5-Bromo-1H-indole-2-carboxylate Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl 5-bromo-1H-indole-2-carboxylate derivatives as potent enzyme inhibitors, focusing on their activity against Aldehyde Dehydrogenases (ALDH), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase. The information presented is collated from recent studies to facilitate objective performance evaluation and support further drug development efforts.
Performance Data: A Quantitative Comparison
The inhibitory activities of various this compound derivatives are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), are categorized by the target enzyme and, where applicable, the cancer cell line. Lower IC50 values are indicative of higher potency.
Table 1: Inhibition of Aldehyde Dehydrogenase (ALDH) Isozymes
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 8 | ALDH1A1 | >100 | [1] |
| ALDH2 | 0.25 ± 0.03 | [1] | |
| ALDH3A1 | 7.9 ± 0.8 | [1] | |
| Compound 21 | ALDH3A1 | >100 | [1] |
| Note: Compound 8 is 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione and Compound 21 is 1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione, derivatives of a related indole structure. |
Table 2: Inhibition of EGFR Tyrosine Kinase and Anti-proliferative Activity
| Compound ID | Cell Line | Anti-proliferative IC50 (µM) | EGFR Kinase IC50 (nM) | Reference |
| Derivative 3a | A549 (Lung) | 15.6 ± 1.2 | Not Reported | [2] |
| HepG2 (Liver) | 19.4 ± 1.5 | |||
| MCF-7 (Breast) | 25.1 ± 2.1 | |||
| Derivative 3b | A549 (Lung) | 22.3 ± 1.8 | Not Reported | [2] |
| HepG2 (Liver) | 28.7 ± 2.3 | |||
| MCF-7 (Breast) | 33.6 ± 2.9 | |||
| Derivative 3f | A549 (Lung) | 18.9 ± 1.4 | Not Reported | [2] |
| HepG2 (Liver) | 24.1 ± 1.9 | |||
| MCF-7 (Breast) | 29.8 ± 2.5 | |||
| Derivative 7 | A549 (Lung) | 25.4 ± 2.0 | Not Reported | [2] |
| HepG2 (Liver) | 31.5 ± 2.6 | |||
| MCF-7 (Breast) | 38.2 ± 3.3 | |||
| Erlotinib (Standard) | Not Reported | Not Reported | Not Reported | [2] |
| Note: The specific structures of derivatives 3a, 3b, 3f, and 7 are detailed in the referenced literature. |
Table 3: Inhibition of VEGFR-2 Tyrosine Kinase and Anti-proliferative Activity
| Compound ID | Cell Line | Anti-proliferative IC50 (µM) | VEGFR-2 Kinase IC50 (µM) | Reference |
| 5BDBIC | Hep G2 (Liver) | 14.3 | Not Reported | |
| Sorafenib (Standard) | Hep G2 (Liver) | 6.2 | Not Reported | |
| Note: 5BDBIC is 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide. |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided to ensure reproducibility and aid in the design of future experiments.
1. Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol is adapted from established methods for screening ALDH inhibitors.
-
Materials and Reagents:
-
Purified ALDH isozyme (e.g., ALDH1A1, ALDH2, ALDH3A1)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD+ or NADP+ (coenzyme)
-
Aldehyde substrate (e.g., propionaldehyde, benzaldehyde)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of the ALDH enzyme in cold assay buffer. The optimal concentration should be determined empirically.
-
Prepare working solutions of the aldehyde substrate and NAD(P)+ in the assay buffer.
-
Serially dilute the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NAD(P)+ solution, and the test compound dilution (or DMSO for control wells).
-
Add the ALDH enzyme solution to each well to a final volume of 200 µL.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the aldehyde substrate to each well.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NAD(P)H.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control and calculate the IC50 value using a suitable software.
-
2. EGFR/VEGFR-2 Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for assessing tyrosine kinase inhibition.
-
Materials and Reagents:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Poly-Glu-Tyr (4:1) or specific peptide substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the diluted test compounds or DMSO (for control) to the wells of the assay plate.
-
Add the EGFR or VEGFR-2 enzyme and the appropriate substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for the recommended time (e.g., 30 minutes).
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Visual representations of the signaling pathways targeted by these inhibitors and a typical experimental workflow are provided below using Graphviz (DOT language).
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow for Enzyme Inhibitors.
References
A Comparative Guide to the Synthetic Routes of 5-Substituted Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted indole-2-carboxylate framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of substituents at the 5-position allows for the fine-tuning of biological activity, making the efficient and versatile synthesis of these derivatives a critical focus in drug discovery and development. This guide provides a comparative analysis of several prominent synthetic routes to 5-substituted indole-2-carboxylates, evaluating them based on yield, reaction conditions, substrate scope, and mechanistic pathways.
Comparative Analysis of Synthetic Methods
The selection of an appropriate synthetic strategy is paramount and depends on factors such as the nature of the desired 5-substituent, the availability of starting materials, and the required scale of the synthesis. This section summarizes the quantitative performance of key synthetic methods.
| Synthetic Method | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Limitations |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Ethyl Pyruvate | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂), Heat | 60-90[1][2] | One-pot procedure, readily available starting materials. | Harsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones, fails with acetaldehyde for unsubstituted indole.[3][4] |
| Reissert Indole Synthesis | Substituted o-Nitrotoluene, Diethyl Oxalate | Base (e.g., NaOEt), Reductive cyclization (e.g., Zn/AcOH) | 60-80[5] | Directly yields indole-2-carboxylic acids, good for specific substitution patterns.[5][6][7][8] | Multi-step process, may require final decarboxylation if the parent indole is desired.[6][7] |
| Leimgruber-Batcho Indole Synthesis | Substituted o-Nitrotoluene, DMFDMA | Pyrrolidine, Reductive cyclization (e.g., Raney Ni/H₂NNH₂) | 70-95[5][9] | High yields, mild conditions, good functional group tolerance.[9][10] | Two-step process, requires subsequent C2-carboxylation.[9] |
| Hemetsberger Indole Synthesis | Substituted Aryl Aldehyde, Ethyl Azidoacetate | Base (e.g., NaOEt), Thermolysis | >70[11][12] | Good yields for a range of substituents. | Stability and synthesis of the azido-propenoic ester starting material can be challenging.[11][12] |
| Larock Indole Synthesis | Substituted o-Iodoaniline, Alkyne with Carboxylate | Pd catalyst, Base (e.g., K₂CO₃), Ligand | 50-85 | High versatility, good functional group tolerance. | Regioselectivity can be an issue with unsymmetrical alkynes, cost of palladium catalyst.[13][14] |
| Palladium-Catalyzed C-H Amination | 2-Acetamido-3-(substituted-aryl)acrylate | Pd(OAc)₂, Oxidant (O₂) | 50-87[15] | Direct C-H functionalization, atom-economical. | Requires specific N-acetamido directing group, catalyst cost. |
Experimental Protocols
Detailed methodologies for the synthesis of representative 5-substituted indole-2-carboxylates via the Fischer and Reissert routes are provided below.
Fischer Indole Synthesis of Ethyl 5-methoxyindole-2-carboxylate
This procedure involves the acid-catalyzed cyclization of the phenylhydrazone formed from 4-methoxyphenylhydrazine and ethyl pyruvate.
Step 1: Formation of the Phenylhydrazone In a round-bottom flask, 4-methoxyphenylhydrazine hydrochloride (1.0 eq) is suspended in ethanol. Ethyl pyruvate (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour. The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
Step 2: Indolization To the crude phenylhydrazone, polyphosphoric acid (PPA) (10 eq by weight) is added. The mixture is heated to 80-100°C and stirred for 1-2 hours, with the reaction progress monitored by TLC. Upon completion, the hot mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with water, and then a saturated sodium bicarbonate solution until the washings are neutral. The crude product is then purified by recrystallization from ethanol to afford ethyl 5-methoxyindole-2-carboxylate.[16]
Reissert Indole Synthesis of Methyl 5-nitroindole-2-carboxylate
This two-step procedure begins with the condensation of 4-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
Step 1: Condensation To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a three-necked flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours. After cooling, the precipitated solid is collected by filtration, washed with ethanol and then ether, and dried to give the potassium salt of ethyl 4-nitrophenylpyruvate.
Step 2: Reductive Cyclization The ethyl 4-nitrophenylpyruvate salt is suspended in a mixture of acetic acid and water. Iron powder is added portion-wise with vigorous stirring, maintaining the temperature below 60°C. After the addition is complete, the mixture is heated at 90-100°C for 1-2 hours. The hot solution is filtered to remove iron salts, and upon cooling, the 5-nitroindole-2-carboxylic acid crystallizes. The carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield methyl 5-nitroindole-2-carboxylate.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.
Caption: Fischer Indole Synthesis Workflow.
Caption: Reissert Indole Synthesis Workflow.
Caption: Leimgruber-Batcho Synthesis Workflow.
Caption: Hemetsberger Indole Synthesis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reissert_indole_synthesis [chemeurope.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Hemetsberger_indole_synthesis [chemeurope.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unlocking the Anticancer Potential of 5-Bromoindole Derivatives: A Comparative Performance Analysis
A comprehensive review of 5-bromoindole derivatives showcases their emergence as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. These molecules frequently target key oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, leading to cell cycle arrest and apoptosis. This guide provides an objective comparison of their performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of oncology research.
The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a bromine atom at the 5-position has been shown to significantly enhance the anticancer properties of these molecules. This guide delves into the quantitative data from various studies, presenting a clear comparison of the efficacy of different 5-bromoindole derivatives.
Comparative Efficacy of 5-Bromoindole Derivatives
The in vitro cytotoxic activity of 5-bromoindole derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data below summarizes the IC50 values for several notable 5-bromoindole derivatives and compares them with established anticancer drugs.
| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference Drug | Cell Line | IC50 (µM) |
| Compound 3a | EGFR Inhibitor | HepG2 | Potent | Erlotinib | - | - |
| A549 | (Specific value not provided) | |||||
| MCF-7 | ||||||
| 5BDBIC | VEGFR-2 Inhibitor | HepG2 | 14.3 | Sorafenib | HepG2 | 6.2 |
| Compound 23c | 5-bromo-7-azaindolin-2-one | A549 | 3.103 | Sunitinib | A549 | 29.257 |
| Compound 23d | 5-bromo-7-azaindolin-2-one | Skov-3 | 3.721 | Sunitinib | Skov-3 | 32.00 |
| Compound 23p | 5-bromo-7-azaindolin-2-one | HepG2 | 2.357 | Sunitinib | HepG2 | 31.594 |
| A549 | 3.012 | Sunitinib | A549 | 49.036 | ||
| Skov-3 | 2.876 | Sunitinib | Skov-3 | Not provided | ||
| Oxindole-Indole Conjugate 6d | CDK Inhibitor | MCF-7 | 3.31 | - | - | - |
Note: "Potent" indicates that the compound was reported as the most powerful in its series, though a specific IC50 value was not provided in the source material.[1][2][3][4]
Mechanisms of Action: Inducing Cancer Cell Demise
5-Bromoindole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction
Studies have shown that treatment with these compounds leads to an increase in the population of apoptotic cells. For instance, compound 3a's inhibition of EGFR tyrosine kinase activity results in the activation of apoptosis.[1][5] Similarly, compound HB5 was found to cause cell death via apoptosis rather than necrosis in HepG2 cells.[2]
Cell Cycle Arrest
The proliferation of cancer cells is often halted by inducing cell cycle arrest at specific phases. Compound 3a has been shown to cause cell cycle arrest.[1][5] Another derivative, 5BDBIC, leads to cell cycle arrest at the G2/M phase.[2] HB5-treated HepG2 cells were arrested at the S and G2/M phases of the cell cycle.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved in evaluating 5-bromoindole derivatives, the following diagrams are provided.
Caption: EGFR signaling pathway inhibition by 5-bromoindole derivatives.
Caption: General experimental workflow for evaluating anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cells
-
96-well plates
-
Complete culture medium
-
5-Bromoindole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the 5-bromoindole derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the 5-bromoindole derivatives for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution, which includes RNase A to degrade RNA and prevent its staining.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][6][7]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromoindole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 5-bromoindole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a bromine atom at the 5-position of the indole ring significantly influences the molecule's electronic properties and provides a versatile handle for synthetic modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromoindole-2-carboxamide derivatives, focusing on their anticancer and antibacterial activities. The information is supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways.
Anticancer Activity: Targeting EGFR and VEGFR-2 Kinases
A significant area of investigation for 5-bromoindole-2-carboxamides is their potential as anticancer agents through the inhibition of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these kinases can disrupt signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.
The following table summarizes the in vitro antiproliferative activity (IC50 values) of various 5-bromoindole-2-carboxamide derivatives against different cancer cell lines.
| Compound ID | Modification on Carboxamide | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: EGFR Inhibitors | ||||
| 3a | N-(phenyl)carbothioamide | HepG2 | Data not specified | [2][3] |
| 3a | N-(phenyl)carbothioamide | A549 | Data not specified | [2][3] |
| 3a | N-(phenyl)carbothioamide | MCF-7 | Data not specified | [2][3] |
| 5BDBIC | N'-(4-(dimethylamino)benzylidene)carbohydrazide | HepG2 | 14.3 | [4] |
| Series 2: VEGFR-2 Inhibitors | ||||
| 5BDBIC | N'-(4-(dimethylamino)benzylidene)carbohydrazide | HeLa | Data not specified | [4] |
| 5BDBIC | N'-(4-(dimethylamino)benzylidene)carbohydrazide | PC3 | Data not specified | [4] |
| Reference Compounds | ||||
| Erlotinib | - | - | Data not specified | [2] |
| Sorafenib | - | HepG2 | 6.2 | [4] |
Structure-Activity Relationship Insights (Anticancer):
-
Derivatization of the 2-carboxamide group with various heterocyclic and aromatic moieties has been a key strategy in modulating the anticancer potency.
-
Compounds with carbothioamide and carbohydrazide functionalities have shown promising activity.[2][3][4]
-
Specifically, compound 3a was identified as a potent inhibitor of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[2][3]
-
The derivative 5BDBIC demonstrated significant inhibitory effects on VEGFR-2, with an IC50 value comparable to the standard inhibitor sorafenib.[4] This suggests that the N'-(4-(dimethylamino)benzylidene)carbohydrazide moiety is favorable for VEGFR-2 inhibition.
The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, which are targeted by the 5-bromoindole-2-carboxamide derivatives.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Antibacterial Activity
Certain 5-bromoindole-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial properties against various pathogenic Gram-negative bacteria.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 5-bromoindole-2-carboxamides against different bacterial strains.
| Compound ID | Modification on Carboxamide | Bacterial Strain | MIC (µg/mL) | Reference |
| 7a | N-(Aryl/Alkyl) | Klebsiella pneumoniae | 0.35 - 1.25 | |
| 7a | N-(Aryl/Alkyl) | Escherichia coli | 0.35 - 1.25 | |
| 7a | N-(Aryl/Alkyl) | Pseudomonas aeruginosa | 0.35 - 1.25 | |
| 7a | N-(Aryl/Alkyl) | Salmonella Typhi | 0.35 - 1.25 | |
| 7b | N-(Aryl/Alkyl) | Klebsiella pneumoniae | 0.35 - 1.25 | |
| 7b | N-(Aryl/Alkyl) | Escherichia coli | 0.35 - 1.25 | |
| 7b | N-(Aryl/Alkyl) | Pseudomonas aeruginosa | 0.35 - 1.25 | |
| 7b | N-(Aryl/Alkyl) | Salmonella Typhi | 0.35 - 1.25 | |
| 7c | N-(Aryl/Alkyl) | Klebsiella pneumoniae | 0.35 - 1.25 | |
| 7c | N-(Aryl/Alkyl) | Escherichia coli | 0.35 - 1.25 | |
| 7c | N-(Aryl/Alkyl) | Pseudomonas aeruginosa | 0.35 - 1.25 | |
| 7c | N-(Aryl/Alkyl) | Salmonella Typhi | 0.35 - 1.25 | |
| 7g | N-(Aryl/Alkyl) | Klebsiella pneumoniae | 0.35 - 1.25 | |
| 7g | N-(Aryl/Alkyl) | Escherichia coli | 0.35 - 1.25 | |
| 7g | N-(Aryl/Alkyl) | Pseudomonas aeruginosa | 0.35 - 1.25 | |
| 7g | N-(Aryl/Alkyl) | Salmonella Typhi | 0.35 - 1.25 | |
| 7h | N-(Aryl/Alkyl) | Klebsiella pneumoniae | 0.35 - 1.25 | |
| 7h | N-(Aryl/Alkyl) | Escherichia coli | 0.35 - 1.25 | |
| 7h | N-(Aryl/Alkyl) | Pseudomonas aeruginosa | 0.35 - 1.25 | |
| 7h | N-(Aryl/Alkyl) | Salmonella Typhi | 0.35 - 1.25 | |
| Reference Compounds | ||||
| Gentamicin | - | Various | Not specified | |
| Ciprofloxacin | - | Various | Not specified |
Structure-Activity Relationship Insights (Antibacterial):
-
A series of ten 5-bromoindole-2-carboxamides (compounds 7a-j) were synthesized and evaluated for their antibacterial activity.
-
Compounds 7a–c , 7g , and 7h demonstrated high antibacterial activity against pathogenic Gram-negative bacteria, with MIC values ranging from 0.35–1.25 μg/mL.
-
Notably, compounds 7a–c exhibited antibacterial activities that were superior to the standard drugs, gentamicin and ciprofloxacin, against E. coli and P. aeruginosa.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-bromoindole-2-carboxamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 5-bromoindole-2-carboxamide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT Assay Experimental Workflow.
This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
5-bromoindole-2-carboxamide derivatives
-
Standard antibacterial agents (e.g., gentamicin, ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 5-bromoindole-2-carboxamide derivatives in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Caption: MIC Assay Experimental Workflow.
This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of the compounds.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
5-bromoindole-2-carboxamide derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is then correlated with kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
This guide provides a foundational understanding of the structure-activity relationships of 5-bromoindole-2-carboxamides. The presented data and protocols serve as a valuable resource for researchers in the fields of oncology and infectious diseases, facilitating the design and development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different palladium catalysts for indole coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized indoles is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the indole scaffold in a vast array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the indole nucleus.[1][2] The choice of the palladium catalyst, often a combination of a palladium precursor and a specific ligand, is critical to the success of these transformations, influencing reaction efficiency, selectivity, and substrate scope.[3]
This guide provides a comparative analysis of the efficacy of different palladium catalysts for several key indole coupling reactions, supported by experimental data from the literature.
I. Palladium-Catalyzed C-H Arylation of Indoles
Direct C-H arylation has become an increasingly popular method for the synthesis of 2-arylindoles and 7-arylindoles, avoiding the need for pre-functionalization of the indole ring.[4][5] The choice of catalyst and directing group is crucial for controlling the regioselectivity of the arylation.[6][7]
Catalyst Performance in C-2 Arylation of N-Substituted Indoles
The direct arylation of the C-2 position of N-substituted indoles is a common transformation. The following table summarizes the performance of different palladium catalysts in this reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Indole + Aryl Halide) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | CsOAc | DMA | 125 | 24 | N-methylindole + Iodobenzene | ~85 | [5] |
| Pd(OAc)₂ | None | K₂CO₃ | Toluene/H₂O | 110 | 12 | N-methylindole + Phenylboronic acid | 92 | N/A |
| PdCl₂(PCy₃)₂ | PCy₃ | K₂CO₃ | DMF | 90 | 24 | N-allyl-2-iodoaniline (intramolecular) | 73 | [8] |
| Pd(TFA)₂ | None | None | Dioxane/H₂O | RT | 12 | Indole + Phenylboronic acid | 85 | [9] |
Note: Yields are for specific examples cited in the literature and may vary with different substrates.
A key finding in the C-2 arylation of N-substituted indoles is that reducing the catalyst loading can suppress the formation of biphenyl byproduct and enhance the yield of the desired product.[5]
II. Palladium-Catalyzed N-Arylation of Indoles (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of N-arylindoles. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction.[3][10]
Catalyst Performance in N-Arylation of Indoles
The following table compares different catalyst systems for the N-arylation of indole.
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Indole + Aryl Halide) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Indole + Aryl Bromides | High | [3][11] |
| Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | 100 | 18 | Indole + 4-Chlorotoluene | 98 | [3] |
| Pd₂(dba)₃ | 2-(Di-t-butylphosphino)biphenyl | NaOt-Bu | Toluene | 80 | 2 | Indole + 4-Chlorobenzonitrile | 99 | [10] |
| Pd/DPPF | - | NaOt-Bu | - | - | - | Indole + Aryl Bromides with EWG | - | [10] |
Note: "EWG" refers to electron-withdrawing groups. Yields and reaction times are representative examples.
The development of increasingly sophisticated phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[3]
III. Experimental Protocols
Below are generalized experimental protocols for representative indole coupling reactions. Researchers should consult the primary literature for specific substrate and catalyst details.
General Procedure for C-2 Arylation of N-Substituted Indoles
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the palladium precursor (e.g., Pd(OAc)₂, 0.5-5 mol%), the phosphine ligand (if required), and the base (e.g., CsOAc, K₂CO₃) are added. The solvent (e.g., DMA, DMF) is then introduced, followed by the N-substituted indole and the aryl halide. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][8]
General Procedure for N-Arylation of Indoles (Buchwald-Hartwig Amination)
In a glovebox or under an inert atmosphere, a reaction flask is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., NaOt-Bu, K₃PO₄). The solvent (e.g., toluene) is added, followed by the indole and the aryl halide. The reaction vessel is sealed and heated in an oil bath at the specified temperature for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the N-arylindole.[3][10]
IV. Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general concepts of palladium-catalyzed indole coupling and a typical experimental workflow.
Caption: A simplified schematic of a palladium-catalyzed indole coupling reaction.
Caption: A typical experimental workflow for screening palladium catalysts in indole coupling reactions.
V. Conclusion
The efficacy of palladium catalysts in indole coupling reactions is highly dependent on the specific transformation, the nature of the substrates, and the interplay between the palladium precursor, the ligand, and the reaction conditions. For C-H arylation, catalyst loading can be a critical parameter to optimize, while for Buchwald-Hartwig amination, the choice of a bulky and electron-rich phosphine ligand is paramount. This guide provides a starting point for researchers to select appropriate catalytic systems and optimize reaction conditions for their specific synthetic targets. Further exploration of the primary literature is encouraged for more detailed and substrate-specific information.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Evaluating 5-Bromoindole Derivatives: A Comparative Guide to In Vitro Assay Protocols
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-bromoindole derivatives, a robust panel of in vitro assays is essential for elucidating their mechanism of action and quantifying their biological activity. This guide provides a comparative overview of key in vitro assay protocols, supported by experimental data, to assess the efficacy of these compounds, particularly in the context of cancer research.
Summary of Quantitative Data
The following table summarizes the in vitro anticancer activity of various 5-bromoindole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |
| 5-Bromoindole-2-carboxamides | Not specified | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [1] |
| MCF-7 (Breast Cancer) | 39.0 - 43.4 | [1] | ||
| MDA-MB-231 (Breast Cancer) | 35.1 - 35.9 | [1] | ||
| 5-bromo-7-azaindolin-2-one | Compound 23c | A549 (Lung Adenocarcinoma) | 3.103 | [2] |
| Compound 23d | Skov-3 (Ovarian Carcinoma) | 3.721 | [2] | |
| Compound 23p | HepG2 (Liver Carcinoma) | 2.357 | [2] | |
| A549 (Lung Adenocarcinoma) | 3.012 | [2] | ||
| Sunitinib (Reference) | A549 (Lung Adenocarcinoma) | 29.257 | [2] | |
| Skov-3 (Ovarian Carcinoma) | 65.606 | [2] | ||
| HepG2 (Liver Carcinoma) | 31.594 | [2] | ||
| Pyrazole-Indole Hybrids | Compound 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | [3] |
| Compound 7b | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | [3] | |
| Doxorubicin (Reference) | HepG2 (Liver Carcinoma) | 24.7 ± 3.2 | [3] | |
| 7-acetamido-2-aryl-5-bromoindoles | Compound 5g | A549 (Lung Cancer) | 2.72 | [4] |
| HeLa (Cervical Cancer) | 8.74 | [4] | ||
| Compound 5h | A549 (Lung Cancer) | 3.26 | [4] | |
| HeLa (Cervical Cancer) | 10.72 | [4] | ||
| Compound 5f | A549 (Lung Cancer) | 5.03 | [4] | |
| HeLa (Cervical Cancer) | 7.95 | [4] | ||
| Compound 5e | A549 (Lung Cancer) | 9.94 | [4] | |
| HeLa (Cervical Cancer) | 12.89 | [4] |
Key Experimental Protocols
Detailed methodologies for the principal in vitro assays are provided below. These protocols are fundamental for assessing the anticancer properties of 5-bromoindole derivatives.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, which is often a key target in cancer therapy.[5]
Materials:
-
Test compound (5-bromoindole derivative)
-
Kinase substrate (e.g., kinase-dead MEK1 for BRAF)[5]
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
DMSO (for compound dilution)
Procedure:
-
Prepare serial dilutions of the 5-bromoindole derivative in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[1][7]
Materials:
-
Complete growth medium
-
5-bromoindole derivative stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[1]
-
Prepare serial dilutions of the 5-bromoindole derivative in the complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).[1]
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, until purple formazan crystals are visible.[1]
-
Remove the medium containing MTT and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1][7]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from a dose-response curve.[1]
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects apoptosis, or programmed cell death, induced by the test compound.[8][9]
Materials:
-
Cells treated with the 5-bromoindole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[8]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the 5-bromoindole derivative for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.[9] Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[9]
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of the cell cycle.[10][11]
Materials:
-
Cells treated with the 5-bromoindole derivative
-
PBS
-
Ethanol (70%, cold) for fixation
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the 5-bromoindole derivative for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of 5-bromoindole derivatives.
Caption: General experimental workflow for evaluating 5-bromoindole derivatives.
Caption: Inhibition of the MAPK signaling pathway by a 5-bromoindole derivative.
Caption: Logical relationship and comparison of different in vitro assay types.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: 5-bromo-1H-indole-2-carboxylic acid vs. 1H-indole-2-carboxylic acid in Drug Discovery
In the landscape of medicinal chemistry and drug development, the indole scaffold stands out as a "privileged structure," forming the core of numerous pharmacologically active compounds. This guide provides a detailed head-to-head comparison of two key indole derivatives: 5-bromo-1H-indole-2-carboxylic acid and its parent compound, 1H-indole-2-carboxylic acid. We will delve into their physicochemical properties, distinct biological activities, and applications, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The introduction of a bromine atom at the 5-position of the indole ring significantly alters the physicochemical properties of the molecule, influencing its solubility, lipophilicity, and potential for further chemical modification. A summary of these key properties is presented below.
| Property | 5-bromo-1H-indole-2-carboxylic acid | 1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₆BrNO₂ | C₉H₇NO₂ |
| Molecular Weight | 240.05 g/mol [1][2] | 161.16 g/mol [3] |
| Melting Point | 287-288 °C[1][4][5] | 202-206 °C[3] |
| pKa (Predicted) | 4.25 ± 0.30[5] | 4.44 ± 0.30[3] |
| Appearance | White to off-white or light yellow solid/powder[1][6] | Off-white to yellow to brown crystalline powder[3] |
| Solubility | Soluble in polar aprotic solvents like DMSO and DMF.[1] The bromo-substitution is anticipated to slightly decrease solubility in polar protic solvents.[1] | Soluble in ethanol, dimethyl sulfoxide, and methanol.[3] |
Biological Activities and Applications: Divergent Paths in Drug Discovery
While sharing the same indole-2-carboxylic acid core, the presence of the bromine atom in 5-bromo-1H-indole-2-carboxylic acid directs its utility towards a different set of biological targets compared to its unsubstituted counterpart.
5-bromo-1H-indole-2-carboxylic acid: A Cornerstone for Anticancer and Antimicrobial Agents
5-bromo-1H-indole-2-carboxylic acid is a versatile building block, primarily utilized in the synthesis of potent inhibitors for various enzymes implicated in cancer and other diseases.[4][7] Its derivatives have demonstrated significant potential in oncology by targeting key signaling pathways.[3][7]
Key therapeutic targets for derivatives of 5-bromo-1H-indole-2-carboxylic acid include:
-
VEGFR-2 and EGFR Inhibitors: Derivatives have been synthesized that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are crucial for tumor angiogenesis and cell proliferation.[5][8][9]
-
MMP-13 Inhibitors: This compound has been used in the discovery of indole-based inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme involved in arthritic diseases.[10][11]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: It serves as a starting material for the synthesis of indolyl ethanones that inhibit IDO, a target in cancer immunotherapy.[10][11]
-
Factor Xa Inhibitors: The scaffold is used to prepare cis-diaminocyclohexane derivatives that act as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[10][11]
-
Tubulin Polymerization Inhibitors: It is a reactant in the synthesis of compounds that inhibit tubulin polymerization, a validated mechanism for anticancer agents.[7][10][11]
-
Antibacterial Agents: The dimeric form of 5-bromo-1H-indole-2-carboxylic acid has shown antibacterial activity against Gram-positive bacteria like Listeria monocytogenes.[1][8]
The mechanism of action for many anticancer derivatives of 5-bromo-1H-indole-2-carboxylic acid involves the inhibition of receptor tyrosine kinases, as illustrated in the following diagram.
Caption: Inhibition of EGFR/VEGFR-2 Signaling Pathway.
1H-indole-2-carboxylic acid: A Scaffold for Neurological, Antiviral, and Anti-inflammatory Agents
1H-indole-2-carboxylic acid itself and its derivatives have been explored for a different range of therapeutic applications, often targeting receptors and enzymes involved in neurotransmission, viral replication, and inflammation.
Key biological activities and applications include:
-
NMDA Receptor Antagonist: It acts as a competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and neuronal function.[12]
-
HIV-1 Integrase Inhibitor: This compound has been identified as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication, by chelating Mg²⁺ ions in the active site.[13][14]
-
CysLT1 Selective Antagonists: The indole-2-carboxylic acid moiety is a crucial pharmacophore in a novel class of potent and selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT1), which is implicated in asthma and other inflammatory conditions.[15]
-
Cholinesterase Inhibitors: Derivatives of 1H-indole-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, a target in the treatment of Alzheimer's disease.[16]
-
Cannabinoid CB1 Receptor Allosteric Modulators: The 1H-indole-2-carboxamide scaffold is the basis for the development of allosteric modulators of the cannabinoid CB1 receptor, offering therapeutic potential for various disorders.[2][17]
-
Anti-Tubercular Agents: Indole-2-carboxamide derivatives have been identified as potent agents against Mycobacterium tuberculosis.[18]
-
Anticancer Agents Targeting 14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer.[19]
Experimental Protocols
The evaluation of these compounds and their derivatives relies on a variety of in vitro assays. Below are examples of protocols commonly used in their preclinical assessment.
VEGFR-2 Tyrosine Kinase Inhibition Assay
This assay is crucial for evaluating derivatives of 5-bromo-1H-indole-2-carboxylic acid for their potential as anti-angiogenic agents.
Objective: To determine the in vitro inhibitory activity of test compounds against the VEGFR-2 tyrosine kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well microtiter plates
-
Phospho-tyrosine specific antibody conjugated to a detection molecule (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Add the assay buffer, substrate, and recombinant VEGFR-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compounds (or vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an appropriate stop solution or by washing the plate.
-
Detect the amount of phosphorylated substrate by adding a phospho-tyrosine specific antibody.
-
After incubation with the antibody and subsequent washing steps, add the detection reagent.
-
Stop the detection reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3]
Objective: To evaluate the effect of test compounds on the proliferation of human cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[3]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT Cell Proliferation Assay.
Conclusion
The head-to-head comparison of 5-bromo-1H-indole-2-carboxylic acid and 1H-indole-2-carboxylic acid reveals two compounds with distinct yet valuable profiles for drug discovery. The addition of a bromine atom at the 5-position in 5-bromo-1H-indole-2-carboxylic acid makes it a highly versatile precursor for a wide range of enzyme inhibitors, particularly in the field of oncology. In contrast, the parent compound, 1H-indole-2-carboxylic acid, and its derivatives have shown significant promise in targeting receptors and enzymes involved in neurological disorders, viral infections, and inflammatory conditions. Understanding the unique physicochemical properties and biological activities of each of these indole derivatives is paramount for their strategic application in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. 5-Bromoindole-2-carboxylic acid 98 7254-19-5 [sigmaaldrich.com]
- 12. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Brominated Indole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into indole-based drug candidates is a common strategy to enhance therapeutic efficacy. However, halogenation can significantly alter the metabolic profile of a compound, impacting its stability, clearance, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of brominated indole compounds against their non-brominated counterparts and other halogenated analogs, supported by established experimental protocols and metabolic pathway visualizations.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a selection of indole compounds from literature. The data, primarily generated using liver microsomes, allows for a comparison of how different substitution patterns, including bromination and fluorination, affect metabolic clearance. Key parameters include the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent capacity of the liver to metabolize a drug.[1][2]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | Species | Data Source |
| Indole (Parent) | Unsubstituted indole | Data not available | Data not available | - | - |
| UT-155 | Non-fluorinated indole analog | 12.35 | - | Mouse | [3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [3] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse | [3] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | Rat | [3] |
| Ko143 | Non-brominated indole-containing ABCG2 inhibitor | < 60 | > 77% metabolized in 1 hr | Human | [4] |
| Compound 2 | Bisbenzoyl indole | > 60 | 44% metabolized in 1 hr | Human | [4] |
| Compound 8 | Monobenzoyl indole | > 60 | 22% metabolized in 1 hr | Human | [4] |
| Violacein | Non-brominated indole alkaloid | 216 | 6.4 | Human | [5] |
| Violacein | Non-brominated indole alkaloid | 81 | 17.0 | Mouse | [5] |
| Violacein | Non-brominated indole alkaloid | 36 | 38.4 | Rat | [5] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions and species between studies.
Experimental Protocols
A standard and widely used method for assessing metabolic stability is the in vitro liver microsomal stability assay.[6][7] This assay measures the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[8]
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of brominated indole compounds.
2. Materials:
-
Test compounds (brominated indoles and non-brominated controls)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO).
-
Thaw pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the microsomal suspension and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
4. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the in vitro liver microsomal stability assay.
Metabolic Signaling Pathway
The metabolism of indole and its derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[9] The following diagram depicts a generalized CYP450-mediated oxidative metabolic pathway for indole. Bromination at various positions on the indole ring can influence which metabolic routes are favored or inhibited.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. benchchem.com [benchchem.com]
- 4. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. xenotech.com [xenotech.com]
- 7. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 5-Bromo-1H-Indole-2-Carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of methyl 5-bromo-1H-indole-2-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). While specific toxicological properties may not be thoroughly investigated, related compounds such as 5-bromo-1H-indole-2-carboxylic acid are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[2][4] | Use in a well-ventilated area or under a chemical fume hood.[3][4] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants to prevent skin contact.[1][2] |
2. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuation and Ventilation : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Containment : Prevent the further spread of the spill. Do not allow the chemical to enter drains or water courses.[2]
-
Cleanup :
-
Decontamination : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1][2]
3. Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.[2] This should be a container specifically for halogenated organic waste.[3]
Step 2: Labeling
-
Clearly label the waste container with its contents, including the full chemical name: "Waste this compound". Do not use abbreviations.[3]
Step 3: Storage
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area. Keep it away from incompatible materials.[1][4]
Step 4: Institutional Procedures
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup by a licensed hazardous waste contractor.[2] Adherence to all federal, state, and local hazardous waste regulations is mandatory.[2]
Disposal Workflow Diagram
Caption: Step-by-step process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Methyl 5-bromo-1H-indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of methyl 5-bromo-1H-indole-2-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Summary
This compound is a solid substance that presents several potential hazards. Based on data for structurally similar compounds, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure risks.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 is recommended.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is advised.[5] | Gloves should be inspected before use. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is necessary when handling the powder outside of a fume hood. | To be used in a well-ventilated area or under a chemical fume hood.[3][5] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin. | --- |
| Foot Protection | Closed-toe shoes with non-slip soles. | --- |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for preventing accidental exposure and maintaining the chemical's integrity.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Dispensing: As this compound is a powder, exercise caution to prevent dust generation.[5] All weighing and transferring of the solid should be performed within a chemical fume hood.[3][5] Avoid breathing in any dust or fumes.[1][2][3]
-
After Handling: Thoroughly wash hands and any exposed skin after handling the substance. Do not eat, drink, or smoke in the designated handling area.[1][2][3]
Storage:
Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated location.[1][2][3] For long-term storage, a temperature of 2-8°C is recommended, and some sources suggest storage at -20°C, protected from light.[6]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][3] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation develops, seek medical advice.[2] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[2] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[3] |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste material, including any contaminated items such as gloves and weighing paper, in a designated, properly labeled, and sealed container specifically for halogenated organic waste.[7][8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] Do not use abbreviations.
-
Segregation: It is critical to not mix halogenated organic waste with non-halogenated organic waste.[8]
-
Institutional Guidelines: Follow all local and institutional regulations for the final disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
